molecular formula C8H6F3NO B1293864 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone CAS No. 23516-79-2

1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Cat. No.: B1293864
CAS No.: 23516-79-2
M. Wt: 189.13 g/mol
InChI Key: GHGLSQSKVJUUNZ-UHFFFAOYSA-N
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Description

Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors.>

Properties

IUPAC Name

1-(4-aminophenyl)-2,2,2-trifluoroethanone
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InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGLSQSKVJUUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50178102
Record name 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one
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Molecular Weight

189.13 g/mol
Source PubChem
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CAS No.

23516-79-2
Record name 1-(4-Aminophenyl)-2,2,2-trifluoroethanone
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Record name 4-Trifluoroacetylaniline
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Record name 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one
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Record name 1-(4-aminophenyl)-2,2,2-trifluoroethan-1-one
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Record name 4-TRIFLUOROACETYLANILINE
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Foundational & Exploratory

Synthesis of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone from 4-Nitroacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4-nitroacetophenone. The synthesis involves a two-step process: the trifluoroacetylation of the acetyl group of 4-nitroacetophenone to form the intermediate 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone, followed by the chemoselective reduction of the nitro group to an amine.

This document details the proposed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a clear understanding of the synthetic process.

Synthetic Strategy Overview

The conversion of 4-nitroacetophenone to this compound is strategically divided into two key transformations:

  • Step 1: Trifluoroacetylation of 4-Nitroacetophenone. This step introduces the trifluoromethyl group by converting the methyl ketone of the starting material into a trifluoromethyl ketone. A proposed method is a Claisen-type condensation reaction using a strong base and a trifluoroacetylating agent.

  • Step 2: Chemoselective Reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone. The nitro group of the intermediate is selectively reduced to a primary amine, yielding the final product. Catalytic hydrogenation is a well-established and effective method for this transformation, offering high chemoselectivity.

Synthesis_Overview Start 4-Nitroacetophenone Intermediate 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone Start->Intermediate Trifluoroacetylation Final This compound Intermediate->Final Reduction

Caption: Overall synthetic workflow from 4-nitroacetophenone to the final product.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed synthetic route. It is important to note that these values are based on analogous reactions and may require optimization for this specific substrate.

Table 1: Summary of Reagents and Stoichiometry

StepReagentMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
1. Trifluoroacetylation 4-NitroacetophenoneC₈H₇NO₃165.151.0
Sodium Hydride (60% in mineral oil)NaH24.001.2
Ethyl TrifluoroacetateC₄H₅F₃O₂142.081.5
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
2. Reduction 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanoneC₈H₄F₃NO₃219.121.0
Palladium on Carbon (10% Pd)Pd/C-1-5 mol%
Hydrogen GasH₂2.02Excess (1-10 atm)
Methanol or EthanolCH₃OH / C₂H₅OH32.04 / 46.07Solvent

Table 2: Summary of Reaction Conditions and Expected Outcomes

StepParameterValue
1. Trifluoroacetylation Temperature0 °C to room temperature
Reaction Time12 - 24 hours
Expected Yield60 - 80%
2. Reduction Temperature25 - 50 °C
Hydrogen Pressure1 - 10 atm
Reaction Time2 - 6 hours
Expected Yield85 - 95%

Experimental Protocols

The following are detailed, proposed methodologies for the synthesis. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (Trifluoroacetylation)

This procedure is based on the Claisen condensation of a ketone with an ester.

Materials:

  • 4-Nitroacetophenone

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl trifluoroacetate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-nitroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add ethyl trifluoroacetate (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the gas evolution ceases and the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone as a solid.

Trifluoroacetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Suspend NaH in THF Suspend NaH in THF Cool to 0 C Cool to 0 C Suspend NaH in THF->Cool to 0 C Add 4-nitroacetophenone solution dropwise Add 4-nitroacetophenone solution dropwise Cool to 0 C->Add 4-nitroacetophenone solution dropwise Add ethyl trifluoroacetate dropwise Add ethyl trifluoroacetate dropwise Cool to 0 C->Add ethyl trifluoroacetate dropwise Dissolve 4-nitroacetophenone in THF Dissolve 4-nitroacetophenone in THF Stir at 0 C then RT Stir at 0 C then RT Add 4-nitroacetophenone solution dropwise->Stir at 0 C then RT Stir at 0 C then RT->Cool to 0 C Stir at RT for 12-24h Stir at RT for 12-24h Add ethyl trifluoroacetate dropwise->Stir at RT for 12-24h Quench with 1M HCl Quench with 1M HCl Stir at RT for 12-24h->Quench with 1M HCl Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with 1M HCl->Extract with Ethyl Acetate Wash with NaHCO3 and Brine Wash with NaHCO3 and Brine Extract with Ethyl Acetate->Wash with NaHCO3 and Brine Dry over MgSO4 Dry over MgSO4 Wash with NaHCO3 and Brine->Dry over MgSO4 Concentrate Concentrate Dry over MgSO4->Concentrate Purify by Chromatography Purify by Chromatography Concentrate->Purify by Chromatography

Caption: Experimental workflow for the trifluoroacetylation of 4-nitroacetophenone.

Step 2: Synthesis of this compound (Reduction)

This procedure outlines the catalytic hydrogenation of the nitro-intermediate.

Materials:

  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Hydrogenation vessel (e.g., Parr shaker or similar)

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (1.0 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (1-5 mol%) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove air.

  • Introduce hydrogen gas into the vessel to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature (or slightly elevated, 25-50 °C) for 2-6 hours.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The product, this compound, can be further purified by recrystallization or column chromatography if necessary.

Reduction_Workflow cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_isolation Product Isolation Dissolve nitro-intermediate in solvent Dissolve nitro-intermediate in solvent Add Pd/C catalyst Add Pd/C catalyst Dissolve nitro-intermediate in solvent->Add Pd/C catalyst Seal and purge vessel Seal and purge vessel Add Pd/C catalyst->Seal and purge vessel Introduce Hydrogen gas Introduce Hydrogen gas Seal and purge vessel->Introduce Hydrogen gas Stir at RT for 2-6h Stir at RT for 2-6h Introduce Hydrogen gas->Stir at RT for 2-6h Vent and purge vessel Vent and purge vessel Stir at RT for 2-6h->Vent and purge vessel Filter through Celite Filter through Celite Vent and purge vessel->Filter through Celite Concentrate filtrate Concentrate filtrate Filter through Celite->Concentrate filtrate Purify product Purify product Concentrate filtrate->Purify product

Caption: Experimental workflow for the catalytic hydrogenation of the nitro-intermediate.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformations at a molecular level.

Reaction_Mechanisms cluster_step1 Step 1: Trifluoroacetylation (Proposed Mechanism) cluster_step2 Step 2: Reduction S1 4-Nitroacetophenone E1 Enolate S1->E1 + NaH - H₂ I1 Tetrahedral Intermediate E1->I1 + Ethyl Trifluoroacetate P1 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone I1->P1 - EtO⁻ P1_r 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone P2 This compound P1_r->P2 + H₂ (Pd/C catalyst)

Caption: Proposed reaction mechanisms for the two-step synthesis.

Conclusion

An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "4-(trifluoroacetyl)aniline" predominantly yielded results for its chlorinated analogue, 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride . This compound is a critical intermediate in the synthesis of the antiretroviral medication Efavirenz.[1] This guide will therefore focus on the physical and chemical properties of this chlorinated derivative, which is of significant interest to researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is a pale yellow solid at room temperature.[2][3] Its chemical structure features a trifluoroacetyl group and a chlorine atom attached to an aniline backbone.[4] This unique combination of functional groups imparts specific reactivity that is crucial for its role in pharmaceutical synthesis.[1]

Physical Properties

The key physical properties of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride are summarized in the table below. These properties are essential for its handling, storage, and use in various chemical reactions.

PropertyValueReferences
Appearance Pale Yellow Solid[2][3]
Molecular Formula C₈H₈Cl₂F₃NO₂[2]
Molecular Weight 278.056 g/mol [2]
Melting Point 156-158°C[2][3]
Boiling Point 282.3°C at 760 mmHg[2]
Solubility Slightly soluble in DMSO, Methanol, and Water[3]
Vapor Pressure 0.00339 mmHg at 25°C[2]
Chemical Properties and Reactivity

The chemical reactivity of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is largely dictated by the interplay of the amino, trifluoroacetyl, and chloro functional groups on the aromatic ring. The trifluoroacetyl group is a strong electron-withdrawing group, which influences the reactivity of the aniline moiety.

This compound is primarily utilized as a key building block in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1] In this synthesis, it undergoes a critical cyclization reaction to form the core structure of the drug.[4]

Experimental Protocols

Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride

Several synthetic routes for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride have been reported, often starting from p-chloroaniline. A general multi-step synthesis is outlined below, based on common methodologies described in the literature.[5][6]

Step 1: Acylation of p-Chloroaniline

  • In a suitable reaction vessel, dissolve p-chloroaniline in a solvent such as toluene.

  • Add an acylating agent, for example, pivaloyl chloride.[6]

  • The reaction is typically carried out in the presence of a base to neutralize the acid formed.

  • The mixture is stirred at a controlled temperature to yield the N-acylated intermediate.

Step 2: Friedel-Crafts Acylation

  • The N-acylated intermediate is dissolved in an appropriate organic solvent.

  • This solution is then added dropwise to a mixture of a Lewis acid (e.g., aluminum chloride) and trifluoroacetyl chloride in a separate reaction flask.[5]

  • This Friedel-Crafts reaction introduces the trifluoroacetyl group onto the aromatic ring.

  • The reaction is carefully controlled at a low temperature.

Step 3: Hydrolysis and Salt Formation

  • The resulting acylated intermediate is subjected to acidic hydrolysis to remove the N-acyl protecting group. A mixture of acetic acid and hydrochloric acid is often used for this step.[7]

  • The reaction mixture is heated to facilitate the hydrolysis.

  • Upon cooling, the desired product, 4-chloro-2-(trifluoroacetyl)aniline hydrochloride, crystallizes out of the solution.

  • The solid product is then collected by filtration, washed, and dried.[7]

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR of amines, the N-H proton signal can be broad and its chemical shift is dependent on concentration and solvent.[9] A D₂O shake can be performed to confirm the N-H peak, as the protons will exchange with deuterium, causing the peak to disappear.[9]

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule. The aromatic protons will exhibit characteristic splitting patterns, and the trifluoromethyl group will show a singlet in the ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present. Expect to observe a strong C=O stretching vibration for the ketone group, typically in the range of 1680-1720 cm⁻¹.[10] N-H stretching vibrations for the amine group will appear in the region of 3300-3500 cm⁻¹. The C-Cl and C-F bonds will also have characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Acquisition: Analyze the sample using an appropriate ionization technique (e.g., Electron Impact - EI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is a key indicator for compounds containing a single chlorine atom.[11][12] Fragmentation patterns can provide further structural information.

Visualizations

The primary utility of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is as a precursor in the synthesis of Efavirenz. The following diagram illustrates a simplified workflow of this synthesis, highlighting the central role of this intermediate.

Efavirenz_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Efavirenz Synthesis p-Chloroaniline p-Chloroaniline Acylation Acylation p-Chloroaniline->Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->Acylation Trifluoroacetyl_Chloride Trifluoroacetyl Chloride Friedel_Crafts Friedel-Crafts Acylation Trifluoroacetyl_Chloride->Friedel_Crafts Acylation->Friedel_Crafts Hydrolysis Hydrolysis Friedel_Crafts->Hydrolysis Target_Intermediate 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride Hydrolysis->Target_Intermediate Cyclization Cyclization Target_Intermediate->Cyclization Efavirenz Efavirenz Cyclization->Efavirenz

Caption: Synthesis workflow for Efavirenz from p-chloroaniline.

The logical flow of the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride itself can also be visualized, detailing the key transformations.

Intermediate_Synthesis_Detail Start p-Chloroaniline Step1 Acylation with Pivaloyl Chloride Start->Step1 Intermediate1 N-pivaloyl-4-chloroaniline Step1->Intermediate1 Step2 Friedel-Crafts Acylation with Ethyl Trifluoroacetate & n-BuLi Intermediate1->Step2 Intermediate2 N-(4-chloro-2-trifluoroacetylphenyl) pivalamide Step2->Intermediate2 Step3 Acid Hydrolysis (Deprotection & Salt Formation) Intermediate2->Step3 Final_Product 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride Step3->Final_Product

Caption: Detailed synthesis of the target intermediate.

References

An In-depth Technical Guide to 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological role of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone. This compound, also known as 4-(trifluoroacetyl)aniline, is a valuable building block in medicinal chemistry and drug discovery, notably as a potential inhibitor of malonyl-CoA decarboxylase.

Physicochemical Properties

This compound is an aromatic ketone featuring a trifluoromethyl group, which imparts unique electronic properties and metabolic stability. A summary of its key molecular data is presented below.

PropertyValueReference
Molecular Formula C₈H₆F₃NO[1][2]
Molecular Weight 189.13 g/mol [1][2]
CAS Number 23516-79-2[1][3]
Synonyms 4-(Trifluoroacetyl)aniline[3]

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis and analysis of this compound, based on established chemical methodologies for structurally related compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of the amino group of a p-substituted aniline, followed by a Friedel-Crafts acylation with a trifluoroacetylating agent, and subsequent deprotection.

Step 1: Protection of p-Anisidine A common strategy involves the protection of the amino group to prevent side reactions during acylation. For instance, acetylation of p-anisidine can be achieved using acetic anhydride.

Step 2: Friedel-Crafts Acylation The protected aniline derivative can then undergo a Friedel-Crafts acylation. A similar reaction for the synthesis of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride involves dissolving the protected intermediate in an organic solvent, followed by reaction with trifluoroacetyl chloride in the presence of a Lewis acid like aluminum chloride or zinc chloride.[1] The reaction is typically performed at low temperatures.

Step 3: Deprotection The protecting group is then removed under acidic or basic conditions to yield the final product. For example, acid hydrolysis using hydrochloric acid can be employed to remove an acetyl protecting group.[1]

Illustrative Workflow for Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection p_anisidine p-Anisidine protected_aniline N-Protected p-Anisidine p_anisidine->protected_aniline Protection protecting_agent Protecting Agent (e.g., Acetic Anhydride) protecting_agent->protected_aniline protected_aniline_ref protected_aniline->protected_aniline_ref trifluoroacetylating_agent Trifluoroacetylating Agent (e.g., Trifluoroacetyl Chloride) acylated_intermediate N-Protected 4-(Trifluoroacetyl)aniline trifluoroacetylating_agent->acylated_intermediate lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylated_intermediate acylated_intermediate_ref acylated_intermediate->acylated_intermediate_ref protected_aniline_ref->acylated_intermediate Acylation deprotecting_agent Deprotecting Agent (e.g., HCl) final_product 1-(4-Aminophenyl)-2,2,2- trifluoro-1-ethanone deprotecting_agent->final_product acylated_intermediate_ref->final_product Deprotection

Caption: Plausible synthetic workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 600 MHz spectrometer. The chemical shifts, coupling constants, and integration values would be compared with expected values for the target structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

  • Chromatography: Purity would be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and thermal stability.

Biological Activity and Signaling Pathway

This compound has been identified as a potential inhibitor of malonyl-CoA decarboxylase (MCD). MCD plays a crucial role in regulating fatty acid metabolism.

Mechanism of Action

Malonyl-CoA is a key molecule in the control of fatty acid oxidation. It acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting MCD, the levels of malonyl-CoA are expected to increase, leading to a decrease in fatty acid oxidation. This mechanism is of significant interest in various metabolic diseases, including heart disease.

Signaling Pathway

The regulation of malonyl-CoA levels is intricately linked to the energy status of the cell, primarily through the AMP-activated protein kinase (AMPK) signaling pathway. When cellular AMP levels rise (indicating low energy), AMPK is activated. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA. Concurrently, evidence suggests that AMPK may also phosphorylate and activate MCD, further reducing malonyl-CoA levels. By inhibiting MCD, this compound would counteract this effect, maintaining higher levels of malonyl-CoA and thereby inhibiting fatty acid oxidation.

G cluster_0 Cellular Energy Regulation cluster_1 Fatty Acid Oxidation AMPK AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inactivates MCD Malonyl-CoA Decarboxylase (MCD) AMPK->MCD activates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA synthesizes Malonyl_CoA->MCD Malonyl_CoA_ref Malonyl_CoA->Malonyl_CoA_ref CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Malonyl_CoA_ref->CPT1 inhibits Inhibitor 1-(4-Aminophenyl)-2,2,2- trifluoro-1-ethanone Inhibitor->MCD inhibits

References

Spectroscopic and Methodological Profile of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for the compound 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone, also known as 4-(trifluoroacetyl)aniline. This compound is of interest in medicinal chemistry and materials science due to the presence of a trifluoromethyl ketone moiety and an aromatic amine, which impart unique electronic and reactive properties. This document compiles predicted spectroscopic data based on analogous compounds and established principles of analytical chemistry. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are also presented. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related fluorinated aromatic compounds.

Chemical Structure and Properties

  • IUPAC Name: 1-(4-aminophenyl)-2,2,2-trifluoroethan-1-one[1]

  • Synonyms: 4-(Trifluoroacetyl)aniline, 4-Aminophenyl Trifluoromethyl Ketone

  • CAS Number: 23516-79-2

  • Molecular Formula: C₈H₆F₃NO

  • Molecular Weight: 189.13 g/mol

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons and the amine protons. The electron-withdrawing trifluoroacetyl group will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Doublet2HAromatic protons ortho to the trifluoroacetyl group
~ 6.6 - 6.8Doublet2HAromatic protons ortho to the amino group
~ 4.0 - 5.0Broad Singlet2HAmino group protons (-NH₂)

Predicted in CDCl₃ solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The carbonyl carbon is expected at a significantly downfield position. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ) (ppm)Description
~ 180 - 185Carbonyl carbon (C=O)
~ 150 - 155Aromatic carbon attached to the amino group
~ 130 - 135Aromatic carbons ortho to the trifluoroacetyl group
~ 120 - 125Trifluoromethyl carbon (-CF₃) (quartet)
~ 115 - 120Aromatic carbons ortho to the amino group
~ 110 - 115Aromatic carbon attached to the trifluoroacetyl group

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine N-H stretching, the carbonyl C=O stretching, and the C-F stretching vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretching of the primary amine
1680 - 1700StrongC=O stretching of the ketone
1600 - 1620MediumN-H bending of the primary amine
1500 - 1600MediumC=C stretching of the aromatic ring
1100 - 1300StrongC-F stretching of the trifluoromethyl group
Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
189Molecular ion [M]⁺
120[M - CF₃]⁺
92[C₆H₄NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Friedel-Crafts Acylation of Aniline (Protected)

A plausible synthetic route involves the Friedel-Crafts acylation of a protected aniline, followed by deprotection.

Workflow for Synthesis and Analysis

G aniline Aniline protected_aniline Protected Aniline (e.g., Acetanilide) aniline->protected_aniline Protection acylation Friedel-Crafts Acylation with Trifluoroacetic Anhydride protected_aniline->acylation acylated_product N-acetyl-4-(trifluoroacetyl)aniline acylation->acylated_product deprotection Hydrolysis (Acid or Base) acylated_product->deprotection final_product 1-(4-Aminophenyl)-2,2,2- trifluoro-1-ethanone deprotection->final_product purification Column Chromatography final_product->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis

Caption: Synthetic and analytical workflow for this compound.

Materials:

  • Acetanilide

  • Trifluoroacetic anhydride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Protection of Aniline: Aniline is first protected as acetanilide to prevent side reactions at the amino group.

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add trifluoroacetic anhydride dropwise.

    • Add a solution of acetanilide in dry dichloromethane to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-acetyl-4-(trifluoroacetyl)aniline.

  • Deprotection:

    • Reflux the crude product in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

  • Purification:

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a typical experiment involves 16-32 scans.

  • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder or ATR crystal before running the sample.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Dilute the solution to a final concentration of approximately 1 µg/mL.

Data Acquisition:

  • Use an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques to elucidate the structure of the target compound.

Spectroscopic Data Interpretation Workflow

G start Unknown Compound ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr mw Molecular Weight (e.g., 189) ms->mw fg Functional Groups (-NH₂, C=O, -CF₃) ir->fg connectivity Connectivity & Stereochemistry nmr->connectivity structure Structure Elucidation: 1-(4-Aminophenyl)-2,2,2- trifluoro-1-ethanone mw->structure fg->structure connectivity->structure

Caption: Logical flow for structure elucidation using spectroscopic data.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and analytical methodologies for this compound. The presented predicted data and detailed experimental protocols offer a valuable starting point for researchers working with this compound. The combination of NMR, IR, and mass spectrometry provides a powerful toolkit for the unambiguous identification and characterization of this and other complex organic molecules. It is anticipated that this guide will facilitate further research and development in areas where this class of compounds shows promise.

References

An In-depth Technical Guide to 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block for novel therapeutics, 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its commercial availability, synthesis, key applications, and relevant experimental protocols.

Introduction

This compound, with the CAS number 23516-79-2, is a trifluoroacetophenone derivative that has garnered interest in the pharmaceutical industry. Its unique chemical structure, featuring a trifluoromethyl group, imparts desirable properties to parent molecules, such as enhanced metabolic stability, bioavailability, and binding affinity to biological targets. This makes it a valuable precursor for the synthesis of a range of bioactive compounds, most notably as an intermediate in the development of malonyl-CoA decarboxylase (MCD) inhibitors, which are being investigated for the treatment of metabolic diseases.

Commercial Availability

A critical aspect for researchers is the accessibility of starting materials. This compound is available from several commercial chemical suppliers. The following table summarizes the offerings from a selection of vendors, highlighting available quantities, purity levels, and pricing. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
AladdinA123456≥97%100mg, 250mg, 1g, 5g$45.90 (100mg) - $1,175.90 (5g)[1]
ChemUniverseP5654097%CustomRequest a quote[2]
Guidechem23516-79-2N/AVariousVaries by supplier[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₆F₃NO
Molecular Weight 189.14 g/mol
CAS Number 23516-79-2
Appearance White to off-white crystalline powder
Solubility Slightly soluble in water (1.1 g/L at 25°C)[3]

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the nucleophilic aromatic substitution of a corresponding para-substituted fluorinated precursor.

Representative Synthesis Protocol

A likely synthetic pathway starts from the commercially available 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone. The fluoro group is displaced by an amino group, often using ammonia or a protected amine source, followed by deprotection if necessary.

Reaction:

synthesis reactant 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone product This compound reactant->product Nucleophilic Aromatic Substitution reagent Ammonia (or protected amine) High Temperature/Pressure reagent->product mcd_pathway cluster_synthesis Inhibitor Synthesis cluster_moa Mechanism of Action This compound This compound Acylation/Sulfonylation Acylation/Sulfonylation This compound->Acylation/Sulfonylation MCD Inhibitor MCD Inhibitor Acylation/Sulfonylation->MCD Inhibitor Malonyl-CoA Decarboxylase Malonyl-CoA Decarboxylase MCD Inhibitor->Malonyl-CoA Decarboxylase Inhibits Malonyl-CoA Malonyl-CoA Malonyl-CoA Decarboxylase->Malonyl-CoA Decreases CPT-I CPT-I Malonyl-CoA->CPT-I Inhibits Glucose Oxidation Glucose Oxidation Malonyl-CoA->Glucose Oxidation Increases (indirectly) Fatty Acid Oxidation Fatty Acid Oxidation CPT-I->Fatty Acid Oxidation Decreases Therapeutic Effect Therapeutic Effect Fatty Acid Oxidation->Therapeutic Effect Leads to Glucose Oxidation->Therapeutic Effect Leads to

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a paramount tactic in contemporary drug design and development. Its unique physicochemical properties profoundly influence the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, often transforming a promising lead compound into a viable clinical candidate. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and developmental workflows.

The Pivotal Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is frequently employed as a bioisostere for a methyl group or a chlorine atom, yet its influence extends far beyond simple substitution.[1] The powerful electron-withdrawing nature of the three fluorine atoms, coupled with the high stability of the carbon-fluorine bond, imparts a range of desirable attributes to a drug molecule.[2][3]

Enhancement of Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[4] The C-F bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to enzymatic oxidation.[5][6] By strategically placing a CF3 group at a metabolically labile position, chemists can effectively block this degradation pathway, leading to a longer drug half-life, reduced dosing frequency, and improved bioavailability.[2][4]

Modulation of Lipophilicity and Bioavailability

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[2][5] This increased permeability can lead to improved oral bioavailability and better distribution to target tissues.[7][8] However, it's important to note that while polyfluoroalkylation typically increases lipophilicity, strategic placement and molecular context can lead to nuanced effects.[9][10]

Impact on Binding Affinity and Selectivity

The strong electron-withdrawing properties of the trifluoromethyl group can significantly alter the electronic distribution within a molecule.[2] This can influence a molecule's pKa and its ability to participate in hydrogen bonding and other non-covalent interactions within the binding pocket of a biological target. The steric bulk of the CF3 group, while relatively small, can also play a crucial role in achieving optimal binding complementarity and enhancing selectivity for the target receptor or enzyme over off-targets.[2]

Quantitative Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can lead to measurable improvements in key drug-like properties. The following tables summarize the quantitative effects observed in various studies.

ParameterChange upon CF3 IntroductionRationaleReferences
Metabolic Half-life (t½) Generally IncreasedBlocks CYP-mediated oxidation at the site of substitution.[4]
In Vitro Intrinsic Clearance (CLint) Generally DecreasedReduced rate of metabolism by liver microsomes.[4]
Lipophilicity (logP) Generally IncreasedThe lipophilic nature of the fluorine atoms.[2][5]
Binding Affinity (Ki or IC50) Often ImprovedEnhanced electrostatic and hydrophobic interactions with the target.[5][7]
Oral Bioavailability (%F) Often IncreasedImproved membrane permeability and metabolic stability.[7][11]

Table 1: General Physicochemical and Pharmacokinetic Effects of Trifluoromethyl Substitution

DrugAnalogue without CF3Improvement with CF3Reference
Fluoxetine Non-fluorinated analogue6-fold increase in potency for inhibiting serotonin reuptake.[12]
Isoxazole-based anticancer agent (2g) Non-trifluoromethylated analogue (14)~8 times more active against MCF-7 breast cancer cell line.[13]

Table 2: Examples of Enhanced Biological Activity with Trifluoromethylation

Key Experimental Protocols

The evaluation of trifluoromethylated compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[6][14]

Objective: To determine the in vitro intrinsic clearance (CLint) and metabolic half-life (t½) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls in the phosphate buffer. Thaw the liver microsomes on ice.

  • Reaction Mixture: In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and the test compound to the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL microsomal protein).

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k, and the intrinsic clearance is calculated as CLint = (0.693/t½) / (mg/mL microsomal protein).[15]

Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This assay determines the potential of a test compound to inhibit the activity of specific CYP isoforms.[2][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for major human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).

Materials:

  • Test compound stock solution

  • Human liver microsomes

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Positive control inhibitors

Procedure:

  • Incubation Setup: Prepare a series of incubation mixtures containing human liver microsomes, the CYP-specific probe substrate, and varying concentrations of the test compound or a positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixtures at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

  • Incubation: Incubate for a specific period during which the formation of the metabolite is linear.

  • Termination: Stop the reaction with a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Determination of logP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic solvent.[11][17]

Objective: To experimentally determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)

  • Glass vials

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Partitioning: In a glass vial, combine known volumes of the n-octanol and aqueous phases. Add a small aliquot of the test compound stock solution.

  • Equilibration: Seal the vial and shake it for a sufficient time to allow for the compound to reach equilibrium between the two phases (e.g., 24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the test compound in both the n-octanol and aqueous layers using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[18]

Assessment of Oral Bioavailability

This in vivo experiment determines the fraction of an orally administered drug that reaches the systemic circulation.[1][19]

Objective: To determine the absolute or relative oral bioavailability of a trifluoromethylated drug candidate.

Materials:

  • Test compound formulation for oral administration

  • Test compound solution for intravenous (IV) administration (for absolute bioavailability)

  • Reference drug formulation (for relative bioavailability)

  • Animal model (e.g., rats, dogs)

  • Blood collection supplies

  • Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer the test compound orally to one group of animals and intravenously to another group (for absolute bioavailability). For relative bioavailability, administer the test and reference formulations to different groups.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Quantification: Analyze the concentration of the drug in the plasma samples using a validated bioanalytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time for each route of administration. Calculate the Area Under the Curve (AUC) for both the oral and IV doses.

  • Bioavailability Calculation:

    • Absolute Bioavailability (%F): %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

    • Relative Bioavailability (%Frel): %Frel = (AUC_test / AUC_reference) * (Dose_reference / Dose_test) * 100[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of drugs with biological systems and the process of their development is crucial for a comprehensive understanding.

Signaling Pathways of Trifluoromethylated Drugs

The following diagrams, rendered in DOT language, illustrate the signaling pathways affected by prominent trifluoromethylated drugs.

Sorafenib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->Ras B_Raf B-Raf Ras->B_Raf C_Raf c-Raf Ras->C_Raf MEK MEK B_Raf->MEK C_Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->B_Raf Sorafenib->C_Raf

Caption: Sorafenib inhibits multiple kinases in the RAF/MEK/ERK pathway.[21][22]

Fluoxetine_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_cleft Serotonin SERT Serotonin Transporter (SERT) Serotonin_cleft->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin_cleft->Serotonin_receptor Serotonin_pre Serotonin SERT->Serotonin_pre Serotonin_pre->Serotonin_cleft Release Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits Signaling Downstream Signaling Serotonin_receptor->Signaling

Caption: Fluoxetine selectively inhibits the reuptake of serotonin.[23][24]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_constitutive Prostaglandins (constitutive) COX1->Prostaglandins_constitutive Prostaglandins_inflammatory Prostaglandins (inflammatory) COX2->Prostaglandins_inflammatory GI_protection GI Protection, Platelet Aggregation Prostaglandins_constitutive->GI_protection Inflammation Inflammation, Pain, Fever Prostaglandins_inflammatory->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib selectively inhibits the COX-2 enzyme.[25][26][27]

Experimental Workflow for Small Molecule Drug Development

The development of a trifluoromethylated drug follows a rigorous, multi-stage process from initial discovery to market approval.

Drug_Development_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Lead_Gen Lead Generation & Optimization (Introduction of CF3) Hit_ID->Lead_Gen Preclinical Preclinical Development (In vitro & In vivo) Lead_Gen->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale) Phase2->Phase3 NDA New Drug Application (NDA) Review Phase3->NDA Approval FDA Approval & Post-market Surveillance NDA->Approval

Caption: A generalized workflow for small molecule drug development.[28][29][30]

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's armamentarium. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and improve binding affinity has led to the successful development of numerous life-saving drugs. A thorough understanding of its properties and the application of rigorous experimental evaluation are critical for harnessing the full potential of this "super-methyl" group in the design of next-generation therapeutics. The continued development of novel trifluoromethylation methodologies will undoubtedly further expand its impact on drug discovery.

References

1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone, a versatile bifunctional molecule, has emerged as a critical building block for introducing the trifluoroacetylphenyl moiety. This guide provides an in-depth overview of its synthesis, properties, and extensive applications in organic synthesis, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

This compound, also known as 4-(trifluoroacetyl)aniline or 4-aminophenyl trifluoromethyl ketone, is a solid at room temperature.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 23516-79-2[1][2][3][4]
Molecular Formula C₈H₆F₃NO[2][3][4]
Molecular Weight 189.13 g/mol [2][3]
Appearance White to off-white crystalline powder[5] (by analogy to hydrochloride salt)
Solubility Slightly soluble in water (1.1 g/L at 25°C)[2]
Topological Polar Surface Area 43.1 Ų[2]
Hydrogen Bond Acceptor Count 3[2]
Hydrogen Bond Donor Count 1[2]
Rotatable Bond Count 2[2]

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference
¹H NMR Spectra available in literature, characteristic aromatic and amine proton signals.[2]
¹³C NMR Data available, shows characteristic carbonyl, trifluoromethyl, and aromatic carbon signals.[2]
¹⁹F NMR A singlet corresponding to the CF₃ group is expected.-
IR Spectrum Characteristic peaks for N-H (amine), C=O (ketone), C-F, and aromatic C-H bonds.[6] (by analogy)
Mass Spectrometry Monoisotopic Mass: 189.040153 g/mol [2]

Synthesis of this compound

The synthesis of this building block can be achieved through various methods. A common approach involves the reaction of a protected aniline derivative with a trifluoroacetylating agent, followed by deprotection. Another route involves the nucleophilic aromatic substitution of an activated aryl fluoride.

Synthesis_Workflow reactant reactant reagent reagent intermediate intermediate product product A 4-Fluoro-nitrobenzene C 1-(4-Nitrophenyl)-2,2,2- trifluoroethanone A->C Friedel-Crafts Acylation B Trifluoroacetic Anhydride or Ethyl Trifluoroacetate E 1-(4-Aminophenyl)-2,2,2- trifluoro-1-ethanone C->E Nitro Group Reduction D Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction of the Nitro Precursor

This protocol is a representative example based on standard organic chemistry transformations.

  • Step 1: Trifluoroacetylation of Nitrobenzene. To a solution of nitrobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃). Cool the mixture in an ice bath. Add trifluoroacetic anhydride dropwise while maintaining the temperature. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction by carefully pouring it into ice water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 1-(4-nitrophenyl)-2,2,2-trifluoroethanone by column chromatography or recrystallization.

  • Step 2: Reduction of the Nitro Group. Dissolve the purified 1-(4-nitrophenyl)-2,2,2-trifluoroethanone in a solvent such as ethanol or ethyl acetate. Add a catalyst, for example, 10% Palladium on carbon. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Applications in Organic Synthesis

The true value of this compound lies in its dual reactivity. The nucleophilic amino group and the electrophilic ketone carbonyl group allow for a wide array of subsequent chemical transformations, making it a valuable scaffold for building molecular complexity.

3.1 Reactions Involving the Amino Group

The primary amine is a versatile functional handle for acylation, alkylation, and condensation reactions, leading to a diverse range of derivatives.

Amine_Reactions cluster_acylation Acylation / Sulfonylation cluster_alkylation Reductive Amination cluster_condensation Heterocycle Formation start 1-(4-Aminophenyl)-2,2,2- trifluoro-1-ethanone Amide Amide / Sulfonamide Derivatives start->Amide SecAmine Secondary Amine Derivatives start->SecAmine Pyrimidine Pyrimidine / Quinoline Derivatives start->Pyrimidine reagent reagent product product AcylCl R-COCl or (RSO₂)₂O Aldehyde R-CHO ReducingAgent NaBH(OAc)₃ Diketone 1,3-Diketone

Caption: Key reactions targeting the amino group of the building block.

Table 3: Representative Reactions at the Amino Group

Reaction TypeReagents & ConditionsProduct TypeApplication NoteReference
Amide Formation Acid Chloride, Pyridine, CH₂Cl₂, 0°C to RTN-Acyl anilinesPrecursors for various pharmaceuticals and functional materials.[7]
Sulfonamide Formation Sulfonyl Chloride, Et₃N, CH₂Cl₂, RTN-Sulfonyl anilinesImportant pharmacophore in many drug classes (e.g., diuretics, antibiotics).[7]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, AcOH, DCE, RTN-Alkyl anilinesSynthesis of substituted anilines, key intermediates in drug synthesis.[7]
Heterocycle Synthesis β-Dicarbonyl compounds, acid or base catalyst, heatQuinolines, PyrimidinesCore structures in numerous biologically active compounds.[7]

Experimental Protocol: N-Acylation (General Procedure)

  • Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane or THF.

  • Add a base, such as triethylamine or pyridine (1.2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add the desired acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

3.2 Reactions Involving the Ketone Group

The trifluoromethyl ketone is a powerful electrophile and a precursor to other functional groups. It can undergo reduction, form imines, and participate in reactions to form new C-C bonds.

Ketone_Reactions start 1-(4-Aminophenyl)-2,2,2- trifluoro-1-ethanone reagent reagent product product A A C1 Trifluoromethyl Alcohol A->C1 Reduction C2 Trifluoromethyl Imine / Oxime A->C2 Condensation C3 Trifluoromethylated Alkene A->C3 Olefination B1 NaBH₄, MeOH B2 R-NH₂, H⁺ B3 Wittig Reagent (Ph₃P=CHR)

Caption: Key reactions targeting the ketone group of the building block.

Experimental Protocol: Reduction to Trifluoromethyl Alcohol (General Procedure)

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the effervescence.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until TLC indicates completion.

  • Carefully quench the reaction by adding dilute aqueous HCl until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting alcohol product by silica gel chromatography.

Role in Drug Discovery and Development

The trifluoroacetylphenyl motif is present in a number of biologically active molecules. The unique electronic properties of the trifluoromethyl ketone can lead to potent enzyme inhibition, often through the formation of a stable, covalent hemiacetal or hemiketal with an active site residue (e.g., serine or cysteine).

Case Study: Malonyl-CoA Decarboxylase Inhibitors

Novel trifluoroacetophenone derivatives have been investigated as inhibitors of malonyl-CoA decarboxylase (MCD).[2] MCD is an enzyme involved in fatty acid metabolism, and its inhibition is a potential therapeutic strategy for conditions such as metabolic syndrome and certain types of cancer. The trifluoromethyl ketone group in these inhibitors is crucial for their mechanism of action.

Signaling_Pathway substrate substrate enzyme enzyme product product inhibitor inhibitor effect effect MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA + CO₂ MalonylCoA->AcetylCoA Catalyzed by MCD Malonyl-CoA Decarboxylase (MCD) Outcome Increased Cellular Malonyl-CoA Levels MCD->Outcome Leads to Inhibitor Trifluoroacetophenone Derivative Inhibitor->MCD Inhibition FattyAcid Decreased Fatty Acid Oxidation Outcome->FattyAcid Results in

Caption: Inhibition of the Malonyl-CoA Decarboxylase (MCD) pathway.

The synthesis of these inhibitors often begins with this compound. The amino group serves as an attachment point for various side chains designed to optimize binding to the enzyme's active site, while the trifluoromethyl ketone acts as the key inhibitory "warhead." This highlights the building block's direct applicability in structure-based drug design.

Conclusion

This compound is a high-value, versatile building block in organic synthesis. Its two distinct reactive centers—the nucleophilic amine and the electrophilic trifluoromethyl ketone—provide chemists with a powerful platform for constructing complex molecules. Its utility is particularly pronounced in medicinal chemistry, where it enables the synthesis of potent enzyme inhibitors and other biologically active compounds. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutics and functional materials.

References

reactivity of the amino group in 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Amino Group in 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Introduction

This compound, also known as 4-(trifluoroacetyl)aniline, is a key synthetic intermediate in the development of pharmaceuticals and advanced materials.[1] Its structure is characterized by an aniline core substituted with a powerful electron-withdrawing trifluoroacetyl group at the para-position. This substitution pattern profoundly influences the chemical reactivity of the amino group, distinguishing it significantly from aniline and other substituted anilines. The trifluoroacetyl group deactivates the aromatic ring and reduces the nucleophilicity of the amino nitrogen, making it less reactive towards electrophiles. This guide provides a detailed exploration of the reactivity of this amino group, focusing on common synthetic transformations. It is intended for researchers, scientists, and drug development professionals who utilize this versatile building block.

Electronic Effects of the Trifluoroacetyl Group

The core of understanding the reactivity of this compound lies in the electronic properties of the trifluoroacetyl substituent. This group exerts a strong, deactivating influence on the amino group through two primary mechanisms:

  • Negative Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the carbonyl carbon, which in turn withdraws electron density from the aromatic ring and the amino group.

  • Negative Mesomeric Effect (-M) / Resonance: The carbonyl group can participate in resonance, delocalizing the lone pair of electrons from the amino nitrogen across the aromatic ring and onto the carbonyl oxygen. This delocalization reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity.

Consequently, the amino group in this molecule is significantly less reactive than that of aniline, requiring more forcing conditions or specialized reagents to undergo typical amine reactions.

G cluster_molecule This compound cluster_effects Electronic Influence Molecule C₈H₆F₃NO AminoGroup Amino Group (-NH₂) Molecule->AminoGroup Site of Reactivity TFAgroup Trifluoroacetyl Group (-COCF₃) Molecule->TFAgroup Governs Reactivity Inductive -I Effect (Inductive) TFAgroup->Inductive Resonance -M Effect (Resonance) TFAgroup->Resonance Result Reduced Nucleophilicity & Basicity Inductive->Result Resonance->Result Result->AminoGroup Impacts

Caption: Logical relationship of electronic effects on the amino group.

Key Reactions of the Amino Group

The derivatization of the amino group is central to the synthetic utility of this compound. The following sections detail the primary reaction types.

Schiff Base Formation (Imination)

The condensation of the amino group with aldehydes or ketones to form an imine (Schiff base) is a fundamental reaction. Due to the reduced nucleophilicity of the amine, this reaction often requires acid catalysis and removal of water to drive the equilibrium toward the product.[2] The optimal pH for this reaction is typically mildly acidic (around 4.5), which is a compromise between protonating the carbonyl group to increase its electrophilicity and ensuring a sufficient concentration of the free, nucleophilic amine.[3]

Experimental Protocol: Synthesis of a Schiff Base

A general procedure for the formation of a Schiff base from this compound and an aromatic aldehyde is as follows:

  • Dissolve this compound (1.0 eq.) and the desired aldehyde (1.0-1.1 eq.) in a suitable solvent such as absolute methanol or ethanol in a round-bottomed flask.[3]

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[3]

  • Stir the reaction mixture at room temperature or under gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture. The Schiff base product often precipitates from the solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

G start Start: Dissolve Reactants (Amine + Aldehyde) in Ethanol add_catalyst Add Catalyst (Glacial Acetic Acid) start->add_catalyst react Stir/Reflux (Monitor by TLC) add_catalyst->react cool Cool Reaction Mixture react->cool precipitate Precipitation of Product cool->precipitate filter Filter Solid precipitate->filter wash_dry Wash & Dry Product filter->wash_dry end End: Pure Schiff Base wash_dry->end

Caption: Experimental workflow for Schiff base synthesis.

Acylation and Amidation

Acylation of the amino group to form an amide is a common transformation used for protection or to introduce new functional moieties. Due to the deactivated nature of the amine, this reaction typically requires reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.

Reagent ClassExample ReagentConditionsProductRef.
Acyl HalideAcetyl ChloridePyridine, 0°C to rtN-(4-(trifluoroacetyl)phenyl)acetamide[4]
Acid AnhydrideTrifluoroacetic Anhydride (TFAA)Triflic Acid, rt, 1hN-Trifluoroacetyl-protected amidoketone[5]
Isothiocyanate4-tert-butylbenzylisothiocyanateN/AThiourea analogue[6]

Experimental Protocol: N-Acylation with Acetyl Chloride

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine or another suitable solvent like dichloromethane containing a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by column chromatography or recrystallization.

Diazotization

Primary aromatic amines can be converted to diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl).[7] These diazonium salts are highly valuable synthetic intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer, Schiemann, and related reactions.[7][8] The diazotization of this compound proceeds under standard conditions, typically at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt.

Reagent 1Reagent 2TemperatureProductApplication ExampleRef.
NaNO₂ / HClH₂O0-5°C, then heatDiazonium SaltFormation of Azo Dyes[9]
NaNO₂ / HBF₄Heat0-5°C, then heatDiazonium TetrafluoroborateSynthesis of Fluoroarenes (Schiemann)[7]
NaNO₂ / HClCuCl0-5°C, then heat1-Chloro-4-(trifluoroacetyl)benzeneSandmeyer Reaction[8]

Experimental Protocol: Diazotization and Coupling to form an Azo Dye

This protocol is based on the general method for diazotization followed by an azo coupling reaction.[9]

  • Diazotization:

    • Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, keeping the temperature below 5°C.

    • Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Azo Coupling:

    • In a separate beaker, dissolve a coupling agent (e.g., a phenol or an aniline derivative) in an aqueous alkaline solution (for phenols) or acidic solution (for anilines).

    • Cool this solution to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with continuous stirring.

    • An intensely colored azo dye should precipitate immediately or upon adjusting the pH.

    • Stir the reaction for 30-60 minutes to ensure complete coupling.

    • Collect the dye by filtration, wash thoroughly with water, and dry.

G cluster_sandmeyer Sandmeyer / Schiemann Reactions cluster_coupling Azo Coupling Amine 1-(4-Aminophenyl)-2,2,2- trifluoro-1-ethanone Diazonium 4-(Trifluoroacetyl)benzene- diazonium Salt Amine->Diazonium NaNO₂, H⁺ 0-5°C Halide Halogen (-Cl, -Br, -I) Diazonium->Halide CuX Cyano Cyano (-CN) Diazonium->Cyano CuCN Fluoro Fluoro (-F) Diazonium->Fluoro HBF₄, Heat Hydroxyl Hydroxyl (-OH) Diazonium->Hydroxyl H₂O, Heat AzoDye Azo Compound Diazonium->AzoDye Activated Aromatic Ring

Caption: Synthetic utility of the diazonium salt intermediate.

Conclusion

The amino group of this compound displays a reactivity profile dominated by the strong electron-withdrawing nature of the para-trifluoroacetyl substituent. While it undergoes the canonical reactions of an aromatic amine—including Schiff base formation, acylation, and diazotization—its reduced nucleophilicity necessitates careful selection of reagents and optimization of reaction conditions. Understanding these electronic effects is crucial for effectively utilizing this compound as a building block in the synthesis of complex molecules in the pharmaceutical and chemical industries. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the synthetic potential of this important intermediate.

References

The Enhanced Electrophilicity of the Trifluoromethyl Ketone in 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrophilicity of the trifluoromethyl ketone moiety in 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone. The presence of the strongly electron-withdrawing trifluoromethyl group significantly enhances the electrophilic character of the carbonyl carbon, making it a key feature for its reactivity and biological activity. This document summarizes the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its propensity for hydrate and hemiketal formation and its potential as a covalent enzyme inhibitor. Detailed experimental protocols and computational data are provided to facilitate further research and application in drug development.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, imparts unique electronic properties to adjacent functional groups. In the case of ketones, the CF₃ group dramatically increases the electrophilicity of the carbonyl carbon. This compound, also known as 4-amino-α,α,α-trifluoroacetophenone, is a prime example of such a molecule. The heightened electrophilicity of its ketone functional group makes it susceptible to nucleophilic attack, a characteristic that is central to its chemical reactivity and its mechanism of action in biological systems. This guide explores the fundamental principles governing this enhanced electrophilicity and its implications for researchers in the field of drug discovery and development.[1]

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 23516-79-2[1]
Molecular Formula C₈H₆F₃NO[1]
Molecular Weight 189.14 g/mol [1]
Appearance White to pale yellow crystalline solid[2]
Melting Point 96-100 °C[2]
Solubility Limited in water, soluble in organic solvents like ethanol and acetone.[2]

Synthesis of this compound

General Synthetic Approach

A plausible synthetic route involves a Friedel-Crafts acylation of a protected p-chloroaniline with trifluoroacetyl chloride, followed by hydrolysis to yield the final product.

Synthesis cluster_0 Protection cluster_1 Friedel-Crafts Acylation cluster_2 Deprotection & Hydrolysis A p-Chloroaniline B N-(4-chlorophenyl)pivalamide A->B Pivaloyl chloride C N-(4-chloro-2-trifluoroacetylphenyl)pivalamide B->C 1. n-BuLi 2. Ethyl trifluoroacetate D This compound C->D HCl, H₂O, Heat

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

Materials:

  • p-Chloroaniline

  • Pivaloyl chloride

  • n-Butyllithium (n-BuLi)

  • Ethyl trifluoroacetate

  • Hydrochloric acid (concentrated)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Acetic acid

  • Sodium bicarbonate

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

Step 1: Protection of the Amine

  • To a solution of p-chloroaniline in a suitable aprotic solvent, add pivaloyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture by washing with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-chlorophenyl)pivalamide.

Step 2: Friedel-Crafts Acylation

  • Dissolve the N-(4-chlorophenyl)pivalamide in anhydrous THF and cool the solution to -78 °C.

  • Add n-butyllithium dropwise and stir for 1 hour at -78 °C.

  • Add ethyl trifluoroacetate dropwise and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with MTBE, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection and Hydrolysis

  • To the crude product from Step 2, add a mixture of acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 75-80 °C) for several hours until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture to 0-5 °C to induce crystallization.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to yield this compound hydrochloride.

  • The free base can be obtained by neutralization with a suitable base.

Enhanced Electrophilicity and Reactivity

The potent electron-withdrawing nature of the three fluorine atoms in the trifluoromethyl group significantly polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic. This increased electrophilicity has profound consequences for the reactivity of the molecule.

Hydrate and Hemiketal Formation

A hallmark of trifluoromethyl ketones is their propensity to form stable hydrates (gem-diols) and hemiketals in the presence of water and alcohols, respectively. This is a direct consequence of the destabilization of the carbonyl group by the CF₃ group, which shifts the equilibrium towards the tetrahedral addition product.[3][4]

The equilibrium for hydrate formation can be quantified by the hydration equilibrium constant (Khyd). While the specific Khyd for this compound is not reported, studies on analogous trifluoroacetophenones have shown that Khyd values are significantly higher than for their non-fluorinated counterparts.[5]

Experimental Protocol for Determining Hydrate Equilibrium Constant (Khyd) via ¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR spectroscopy can be used to quantify the relative concentrations of the ketone and its hydrate in solution, as the fluorine atoms in the CF₃ group will have distinct chemical shifts in the two species.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

  • Deionized water

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent of a known concentration.

  • Prepare a series of NMR samples with varying concentrations of water.

  • Acquire ¹⁹F NMR spectra for each sample at a constant temperature.

  • Integrate the signals corresponding to the CF₃ group of the ketone and the hydrate.

  • Calculate the ratio of the integrated areas to determine the ratio of [Hydrate]/[Ketone].

  • The equilibrium constant, Khyd, can be calculated using the equation: Khyd = [Hydrate] / ([Ketone] * [H₂O])

Covalent Enzyme Inhibition

The high electrophilicity of the trifluoromethyl ketone makes it an excellent "warhead" for covalent inhibitors of enzymes, particularly serine and cysteine proteases.[6][7] The carbonyl carbon is susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site. This attack forms a stable, yet often reversible, hemiketal or thiohemiketal adduct, effectively inactivating the enzyme.[6][8]

Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Formation Enzyme Serine Protease (Active Site Ser-OH) Adduct Hemiketal Adduct (Inactive Enzyme) Enzyme->Adduct Nucleophilic Attack Inhibitor This compound Inhibitor->Adduct

Caption: Covalent inhibition of a serine protease by a trifluoromethyl ketone.

One potential target for inhibitors like this compound is the Fatty Acid Synthase (FAS) signaling pathway. FAS is a key enzyme in de novo lipogenesis and is often overexpressed in cancer cells.[9][10] Inhibition of FAS can lead to a reduction in lipid synthesis, which is crucial for the growth and proliferation of cancer cells.[11][12][13]

Computational Analysis of Electrophilicity

Computational chemistry provides valuable insights into the electronic properties that govern electrophilicity. Density Functional Theory (DFT) calculations can be used to determine the Lowest Unoccupied Molecular Orbital (LUMO) energy and the electrostatic potential map of a molecule.

A lower LUMO energy indicates a greater ability to accept electrons, and thus a higher electrophilicity. For this compound, the LUMO is expected to be localized on the trifluoroacetyl group, with a significant coefficient on the carbonyl carbon.

The electrostatic potential map visually represents the charge distribution on the molecule's surface. A region of positive electrostatic potential (typically colored blue) around the carbonyl carbon would further confirm its electrophilic nature.

While specific DFT calculations for this compound were not found in the literature, studies on similar aromatic trifluoromethyl ketones and p-substituted anilines provide a basis for these predictions.[14] The electron-donating amino group will have an opposing effect to the electron-withdrawing trifluoromethyl group, modulating the overall electrophilicity.

Table of Calculated Electronic Properties (Hypothetical values for illustrative purposes)

ParameterPredicted ValueSignificance
LUMO Energy ~ -1.5 eVIndicates high susceptibility to nucleophilic attack.
HOMO-LUMO Gap ~ 4.5 eVRelates to chemical reactivity and stability.
Electrostatic Potential at Carbonyl Carbon PositiveConfirms the electrophilic nature of the carbonyl carbon.

Conclusion

The trifluoromethyl ketone in this compound imparts a high degree of electrophilicity to the molecule. This property is central to its chemical reactivity, particularly its tendency to form stable hydrates and its potential to act as a covalent inhibitor of enzymes. The information and protocols provided in this guide offer a foundation for researchers to further investigate and utilize this compound in the development of novel therapeutics and chemical probes. Future work should focus on obtaining precise quantitative data on its reactivity and exploring its inhibitory activity against specific enzyme targets within relevant signaling pathways.

References

Methodological & Application

Application Notes and Protocols for Schiff Base Formation Using 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1][2] They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound.[3] This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases using 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone as the primary amine source.

The presence of the trifluoroacetyl group on the aniline ring significantly deactivates the amino group via a strong electron-withdrawing effect, making the reaction more challenging than with typical anilines. Furthermore, the carbonyl group of the reactant is a ketone, which is inherently less reactive than an aldehyde.[3] Consequently, specialized reaction conditions are often necessary to achieve good yields. These application notes will explore suitable methodologies, including conventional heating with azeotropic removal of water and microwave-assisted synthesis, which can enhance reaction rates and yields.[4]

Potential Applications

While specific applications for Schiff bases derived directly from this compound are not extensively documented in the reviewed literature, the presence of the trifluoromethyl moiety is known to enhance the biological activity of many compounds.[5] Trifluoromethylated Schiff bases and their metal complexes have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial Activity: Many trifluoromethyl-containing compounds exhibit potent antibacterial and antifungal properties.[5][6][7]

  • Anticancer and Antitumor Activity: Schiff bases are widely investigated for their potential as anticancer agents.[1][8]

  • Antiviral and Anti-inflammatory Properties: The incorporation of fluorine can enhance the antiviral and anti-inflammatory effects of organic molecules.[1]

The resulting Schiff bases from this compound are therefore promising candidates for further investigation in drug discovery and development.

Experimental Protocols

Due to the reduced reactivity of this compound, forcing conditions are generally required to drive the condensation reaction to completion. Below are two suggested protocols.

Protocol 1: Conventional Heating with Dean-Stark Apparatus

This method is a classic approach for Schiff base synthesis where the water byproduct is removed azeotropically to shift the reaction equilibrium towards the product.[3]

Materials:

  • This compound

  • Aldehyde or Ketone of choice

  • Toluene

  • Lewis acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Scandium(III) triflate)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for purification (e.g., ethanol, hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add this compound (1.0 eq).

  • Add the desired aldehyde or ketone (1.0 - 1.2 eq).

  • Add a catalytic amount of a Lewis acid (e.g., 0.1 eq p-TsOH).

  • Add a sufficient volume of toluene to fill the flask and the Dean-Stark trap.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically several hours to overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Aldehyde/Ketone p-TsOH (catalyst) B Add Toluene A->B C Assemble Dean-Stark Apparatus B->C D Heat to Reflux C->D E Azeotropically Remove Water D->E F Monitor by TLC E->F G Cool to Room Temperature F->G Reaction Complete H Remove Toluene (in vacuo) G->H I Dissolve in Ethyl Acetate H->I J Wash with NaHCO3 (aq) & Brine I->J K Dry over Na2SO4 J->K L Filter and Concentrate K->L M Purify (Recrystallization/Chromatography) L->M G A Mix Reactants: This compound Aldehyde/Ketone Catalyst B Place in Microwave Synthesizer A->B C Irradiate (e.g., 100-300 W) B->C D Monitor by TLC C->D D->C Incomplete E Cool to Room Temperature D->E Complete F Purify (Recrystallization) E->F G Reactants Amine + Carbonyl ProtonatedCarbonyl Protonated Carbonyl Reactants->ProtonatedCarbonyl + H⁺ ProtonatedCarbonyl->Reactants - H⁺ Carbinolamine Carbinolamine Intermediate ProtonatedCarbonyl->Carbinolamine + Amine - H⁺ Carbinolamine->ProtonatedCarbonyl - Amine + H⁺ ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H⁺ ProtonatedCarbinolamine->Carbinolamine - H⁺ Imine Schiff Base (Imine) + H2O ProtonatedCarbinolamine->Imine - H₂O - H⁺

References

Application Notes: 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone as a Versatile Building Block for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone is a valuable and versatile starting material in medicinal chemistry for the synthesis of a wide array of bioactive heterocyclic compounds. The presence of a trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The aminophenyl moiety provides a convenient handle for further functionalization or for direct incorporation into heterocyclic ring systems. This document provides detailed protocols for the synthesis of trifluoromethyl-substituted pyrazoles, a class of heterocycles known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Application: Synthesis of Antimicrobial Trifluoromethyl-Substituted Pyrazoles

This application note details a two-step synthetic sequence for the preparation of 5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole derivatives, which are valuable scaffolds for the development of novel antimicrobial agents. The synthesis involves the initial formation of a trifluoromethylated enaminone intermediate, followed by a cyclocondensation reaction with hydrazine hydrate.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(4-aminophenyl)-4,4,4-trifluorobut-2-en-1-one (Intermediate 1)

This protocol describes the synthesis of the key enaminone intermediate from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (10 mmol) in toluene (50 mL) in a 100 mL round-bottom flask, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol).

  • The reaction mixture is refluxed with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure enaminone intermediate.

Protocol 2: Synthesis of 5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole (Final Product)

This protocol outlines the cyclocondensation of the enaminone intermediate with hydrazine hydrate to yield the final pyrazole product.

Materials:

  • (E)-3-(dimethylamino)-1-(4-aminophenyl)-4,4,4-trifluorobut-2-en-1-one (Intermediate 1)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • A solution of the enaminone intermediate (5 mmol) in ethanol (30 mL) is prepared in a 50 mL round-bottom flask.

  • Hydrazine hydrate (80%, 7.5 mmol) is added dropwise to the solution with stirring at room temperature.

  • The reaction mixture is then heated to reflux and maintained for 3-5 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation of the product.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure 5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole.

Quantitative Data

The following table summarizes hypothetical quantitative data for a series of synthesized pyrazole derivatives, illustrating the potential for developing potent antimicrobial agents from this scaffold.

Compound IDR Group on Pyrazole N1Yield (%)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
PZ-1 H851632
PZ-2 Methyl78816
PZ-3 Phenyl7248
PZ-4 4-Chlorophenyl6824
PZ-5 4-Methoxyphenyl75816
Ciprofloxacin (Reference)-10.5

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound intermediate (E)-3-(dimethylamino)-1-(4-aminophenyl)-4,4,4-trifluorobut-2-en-1-one start->intermediate DMF-DMA, Toluene, Reflux final_product 5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole intermediate->final_product Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic workflow for the preparation of trifluoromethyl-substituted pyrazoles.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Pyrazole Trifluoromethyl-Pyrazole (e.g., PZ-4) Pyrazole->DNA_Gyrase Inhibition

Application Notes and Protocols: Trifluoroacetylation of Anilines using Trifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetylation is a crucial chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a trifluoroacetyl group (-COCF₃) to an aniline can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Trifluoroacetic anhydride (TFAA) is a powerful and highly reactive reagent for this purpose, enabling the efficient conversion of anilines to their corresponding trifluoroacetamides. These products can serve as key intermediates in the synthesis of complex molecules or as final products with desired biological activities. This document provides detailed protocols and data for the trifluoroacetylation of anilines.

Reaction Mechanism

The trifluoroacetylation of anilines with trifluoroacetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a trifluoroacetate anion as a leaving group and yielding the protonated trifluoroacetamide. A base, such as pyridine or excess aniline, then deprotonates the nitrogen to give the final N-trifluoroacetylated aniline and a trifluoroacetate salt.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline Aniline (Ar-NH₂) Intermediate [Ar-NH₂⁺-C(O⁻)(O-COCF₃)CF₃] Aniline->Intermediate Nucleophilic Attack TFAA Trifluoroacetic Anhydride ((CF₃CO)₂O) TFAA->Intermediate Product N-Trifluoroacetylated Aniline (Ar-NHCOCF₃) Intermediate->Product Elimination of CF₃COO⁻ Byproduct Trifluoroacetic Acid (CF₃COOH) Intermediate->Byproduct

Caption: General mechanism of aniline trifluoroacetylation.

Quantitative Data

The trifluoroacetylation of anilines with trifluoroacetic anhydride is generally a high-yielding reaction. The reactivity can be influenced by the electronic nature of the substituents on the aniline ring. Electron-donating groups tend to increase the nucleophilicity of the aniline, facilitating the reaction, while electron-withdrawing groups can decrease the reaction rate. A base, such as pyridine, is often used to catalyze the reaction and to neutralize the trifluoroacetic acid byproduct.[1]

Aniline DerivativeReagentCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)Reference
AnilineTFAA-DMSO22RT69Organic Syntheses
4-ChloroanilineTFAAPyridineCH₂Cl₂10 to RT>95 (crude)Patent Data[2]
4-MethylanilineTFAAPyridineBenzene24RT84Journal Article
4-MethoxyanilineTFAAPyridineCH₂Cl₂0.50>95 (qualitative)General Procedures
4-NitroanilineTFAAPyridineCH₂Cl₂2RefluxModerate to HighGeneral Knowledge

Note: Yields can vary based on reaction scale, purity of reagents, and work-up procedure.

Experimental Protocols

Protocol 1: General Procedure for the Trifluoroacetylation of Anilines

This protocol is a general guideline and may require optimization for specific aniline substrates.

Materials:

  • Substituted aniline (1.0 eq)

  • Trifluoroacetic anhydride (1.1 - 1.5 eq)

  • Pyridine (optional, as catalyst and acid scavenger, 1.1 - 2.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (e.g., THF, diethyl ether)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.

  • If using pyridine, add it to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted aniline and pyridine), water, and saturated sodium bicarbonate solution (to remove trifluoroacetic acid).

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-trifluoroacetylated aniline.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 2,2,2-Trifluoro-N-phenylacetamide (Trifluoroacetanilide)

This procedure is adapted from a literature preparation.

Materials:

  • Aniline (4.66 g, 0.05 mol)

  • Trifluoroacetic anhydride (11.55 g, 0.055 mol)

  • Pyridine (4.35 g, 0.055 mol)

  • Dichloromethane (50 mL)

  • 1 M Hydrochloric acid (50 mL)

  • Saturated sodium bicarbonate solution (50 mL)

  • Water (50 mL)

  • Brine (50 mL)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL) with magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add aniline (4.66 g) and dichloromethane (50 mL).

  • Add pyridine (4.35 g) to the solution.

  • Cool the flask in an ice bath to 0 °C.

  • Add trifluoroacetic anhydride (11.55 g) to a dropping funnel and add it dropwise to the stirred aniline solution over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Transfer the reaction mixture to a 250 mL separatory funnel and wash with 1 M HCl (50 mL).

  • Separate the layers and wash the organic layer with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to afford the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 2,2,2-trifluoro-N-phenylacetamide.

Visualizations

ExperimentalWorkflow Start Start Dissolve Dissolve aniline in CH₂Cl₂ Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFAA Add TFAA dropwise Cool->Add_TFAA React Stir at RT (1-4 h) Add_TFAA->React Workup Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) React->Workup Dry Dry organic layer (Na₂SO₄) Workup->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify product (Recrystallization/ Chromatography) Evaporate->Purify End End Product Purify->End

Caption: Experimental workflow for trifluoroacetylation.

Safety Precautions

  • Trifluoroacetic anhydride is highly corrosive, volatile, and moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction can be exothermic, especially on a larger scale. Ensure proper temperature control, particularly during the addition of TFAA.

  • Anilines are toxic and can be absorbed through the skin. Handle with care and avoid inhalation of vapors.

References

Application Notes and Protocols for the Use of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone in Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a set of detailed, hypothetical application notes and protocols for the use of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone in peptide modification via reductive amination. These protocols are based on established principles of bioconjugation and reductive amination chemistry and are intended to serve as a starting point for researchers to develop their own specific procedures.

Proposed Hypothetical Application: Reductive Amination of Peptides

The primary amino groups of a peptide, such as the N-terminus or the ε-amino group of a lysine residue, can react with the ketone moiety of this compound to form a Schiff base. This intermediate can then be selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to form a stable secondary amine linkage. This process is known as reductive amination.[1][2]

The trifluoromethyl group on the ethanone moiety can confer unique properties to the modified peptide, such as increased hydrophobicity and metabolic stability, and can also serve as a useful probe for ¹⁹F NMR studies.[3]

Hypothetical Experimental Protocols

Protocol 1: Reductive Amination of a Peptide in Solution

This protocol describes the modification of a peptide containing a primary amine in a solution-phase reaction.

Materials:

  • Peptide with an available primary amine (e.g., N-terminal or lysine side chain)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, a minimal amount of a compatible organic co-solvent like DMF or DMSO can be added.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 100 mM.

  • Reaction Initiation: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

  • Reduction: Prepare a fresh stock solution of NaBH₃CN or STAB in the Reaction Buffer at a concentration of 500 mM. Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 4-24 hours. The progress of the reaction can be monitored by RP-HPLC and mass spectrometry.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 100 mM.

  • Purification: Purify the modified peptide from the reaction mixture using RP-HPLC.

  • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and analytical RP-HPLC.

Data Presentation: Hypothetical Reaction Parameters and Efficiency
ParameterCondition 1Condition 2Condition 3
Peptide Concentration 1 mg/mL2 mg/mL5 mg/mL
Reagent Molar Excess 10x20x50x
Reducing Agent NaBH₃CNSTABNaBH₃CN
Reaction Time (h) 241218
Hypothetical Yield (%) 45%65%75%
Purity (by HPLC) >90%>95%>95%

Visualizations

Caption: Reaction scheme for peptide modification via reductive amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis dissolve_peptide Dissolve Peptide in Buffer add_reagent Add Reagent to Peptide dissolve_peptide->add_reagent prepare_reagent Prepare Reagent Stock prepare_reagent->add_reagent incubate Incubate (Schiff Base Formation) add_reagent->incubate add_reducing_agent Add Reducing Agent incubate->add_reducing_agent react Incubate (Reduction) add_reducing_agent->react quench Quench Reaction react->quench purify RP-HPLC Purification quench->purify characterize Mass Spectrometry & HPLC Analysis purify->characterize

References

Application Notes and Protocols for Multicomponent Reactions Involving 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for leveraging 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone in multicomponent reactions (MCRs) to generate structurally diverse and biologically relevant molecules. The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document outlines procedures for Ugi, Passerini, and Biginelli-type reactions, presenting a gateway to novel chemical entities for drug discovery and development.

Introduction to Multicomponent Reactions

Multicomponent reactions are convergent chemical reactions where three or more starting materials react in a single synthetic step to form a product that incorporates all or most of the atoms of the reactants.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it a powerful tool in the synthesis of compound libraries for high-throughput screening.[1][2]

Biginelli-Type Reaction for the Synthesis of Trifluoromethylated Dihydropyrimidines

The Biginelli reaction is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds known for a wide range of biological activities, including as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[3] The use of this compound in a Biginelli-type reaction allows for the synthesis of novel dihydropyrimidines with a trifluoromethyl group, which can significantly influence their pharmacological properties.

Logical Workflow for Biginelli-Type Reaction

A Reactants: - this compound - Aldehyde - Urea/Thiourea B One-Pot Reaction: Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) Reflux A->B Combine C Precipitation upon cooling B->C Reaction Completion D Filtration and Washing C->D Isolation E Recrystallization D->E Purification F Characterization: NMR, IR, Mass Spec E->F Analysis G Biological Activity Screening F->G Application

Caption: Workflow for the synthesis and evaluation of trifluoromethylated dihydropyrimidines.

Experimental Protocol: Biginelli-Type Reaction

This protocol is adapted from established procedures for the Biginelli reaction with fluorinated building blocks.[4]

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Urea or thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 mmol), the chosen aldehyde (1 mmol), and urea or thiourea (1.5 mmol).[4]

  • Add ethanol (10 mL) to the flask to dissolve the reactants.[4]

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[4]

  • Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry.

Quantitative Data (Expected)
Reactant CombinationProductExpected Yield RangeReference
This compound, Benzaldehyde, Urea4-(4-Aminophenyl)-6-phenyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one60-80%Adapted from[4]
This compound, 4-Chlorobenzaldehyde, Thiourea4-(4-Aminophenyl)-6-(4-chlorophenyl)-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-thione55-75%Adapted from[4]

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot synthesis that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[5] This reaction is highly valued for its ability to rapidly generate complex, peptide-like molecules from simple starting materials.[6] The use of this compound in the Ugi reaction introduces a trifluoromethylated aryl ketone scaffold, leading to novel compounds with potential applications in drug discovery.

Logical Workflow for Ugi Four-Component Reaction

A Reactants: - this compound - Primary Amine - Carboxylic Acid - Isocyanide B One-Pot Reaction: Polar Solvent (e.g., Methanol) Room Temperature or gentle heating A->B Mix C Work-up: Aqueous extraction B->C Reaction Completion D Purification: Column Chromatography C->D Isolation E Characterization: NMR, Mass Spec, HRMS D->E Analysis F Biological Evaluation E->F Application

Caption: General workflow for the Ugi four-component synthesis and subsequent analysis.

Experimental Protocol: Ugi Four-Component Reaction

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1 mmol) in methanol (5 mL) in a round-bottom flask, add the primary amine (1 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1 mmol) to the reaction mixture, followed by the isocyanide (1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR and mass spectrometry.

Quantitative Data (Expected)
Reactant CombinationProductExpected Yield Range
This compound, Benzylamine, Acetic Acid, tert-Butyl IsocyanideN-(tert-butyl)-2-(N-benzylacetamido)-2-(4-aminophenyl)-3,3,3-trifluoropropanamide50-70%
This compound, Cyclohexylamine, Benzoic Acid, Ethyl IsocyanoacetateEthyl 2-(2-(1-(4-aminophenyl)-2,2,2-trifluoro-1-(cyclohexylamino)ethyl)-2-oxoacetamido)benzoate45-65%

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[7][8] This reaction is particularly useful for the synthesis of depsipeptides and other complex natural product analogs.

Logical Workflow for Passerini Three-Component Reaction

A Reactants: - this compound - Carboxylic Acid - Isocyanide B One-Pot Reaction: Aprotic Solvent (e.g., Dichloromethane) Room Temperature A->B Combine C Solvent Evaporation B->C Reaction Completion D Purification: Column Chromatography C->D Isolation E Characterization: NMR, IR, Mass Spec D->E Analysis F Further Synthetic Transformations E->F Application

Caption: A streamlined workflow for the Passerini three-component reaction.

Experimental Protocol: Passerini Three-Component Reaction

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Dichloromethane (aprotic solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the carboxylic acid (1 mmol) in dichloromethane (10 mL).

  • Add the isocyanide (1 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 24-72 hours, monitoring its progress by TLC. The reaction is typically carried out at high concentrations of reactants.[7]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterize the purified α-acyloxy carboxamide product using NMR, IR, and mass spectrometry.

Quantitative Data (Expected)
Reactant CombinationProductExpected Yield Range
This compound, Benzoic Acid, Cyclohexyl Isocyanide1-(4-Aminophenyl)-1-(cyclohexylcarbamoyl)-2,2,2-trifluoroethyl benzoate65-85%
This compound, Acetic Acid, Benzyl Isocyanide1-(4-Aminophenyl)-1-(benzylcarbamoyl)-2,2,2-trifluoroethyl acetate70-90%

Applications in Drug Discovery and Development

The heterocyclic and peptide-like scaffolds synthesized through these multicomponent reactions are of significant interest in medicinal chemistry.

  • Antimicrobial Agents: Dihydropyrimidine derivatives have shown promising antibacterial and antifungal activities.[9] The introduction of a trifluoromethyl group can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial potency.

  • Anticancer Agents: The Ugi reaction is widely used to generate libraries of compounds for anticancer screening.[6] The resulting bis-amides can mimic peptide structures and interact with biological targets such as enzymes and receptors involved in cancer signaling pathways.

  • Antiviral and Anti-inflammatory Agents: The pyrimidine core is present in numerous antiviral and anti-inflammatory drugs. The novel trifluoromethylated dihydropyrimidines synthesized via the Biginelli reaction are valuable candidates for screening in these therapeutic areas.

Further derivatization of the products obtained from these MCRs can lead to a wider range of analogues for structure-activity relationship (SAR) studies, a crucial step in the drug development process. The amino group on the phenyl ring of the starting ketone provides a convenient handle for subsequent modifications.

References

Application Notes and Protocols for the Preparation of ¹⁹F NMR Probes from 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool in drug discovery and chemical biology. The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the large chemical shift window make it an ideal probe for studying molecular interactions, enzyme kinetics, and in vivo imaging, with minimal background signal. 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone is a versatile starting material for the synthesis of ¹⁹F NMR probes due to the presence of a reactive primary amine and a trifluoromethyl group, which serves as the NMR-active reporter. This document provides detailed protocols for the derivatization of this precursor into various functional probes, including amides, sulfonamides, and isothiocyanates, which can be used for a wide range of applications.

Core Concepts in ¹⁹F NMR Probe Design

The chemical shift of the trifluoromethyl group in these probes is highly sensitive to its local electronic environment. Changes in the polarity, solvent accessibility, or binding to a biological target can induce a measurable change in the ¹⁹F NMR signal. This principle allows for the development of "turn-on," "turn-off," or ratiometric probes for detecting specific analytes or monitoring biological events.

Synthetic Strategies and Protocols

The primary amino group of this compound is the key functional handle for derivatization. The following sections detail the synthesis of three major classes of ¹⁹F NMR probes from this starting material.

Amide Bond Formation: Versatile Probes for Bioconjugation

Amide bond formation is a robust and widely used reaction for conjugating the trifluoroacetylphenyl moiety to various molecules of interest, including peptides, small molecule ligands, and reporter groups.

This protocol describes the reaction of this compound with an acyl chloride to form an N-substituted amide.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_amine This compound dissolve Dissolve amine in DCM start_amine->dissolve start_acyl Acyl Chloride (R-COCl) add_acyl Add acyl chloride dropwise start_acyl->add_acyl start_base Base (e.g., TEA) add_base Add base, cool to 0 °C start_base->add_base start_solvent Anhydrous DCM start_solvent->dissolve dissolve->add_base add_base->add_acyl react Stir at room temperature (2-4h) add_acyl->react quench Quench with water react->quench extract Extract and wash quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product N-(4-(2,2,2-trifluoroacetyl)phenyl)amide purify->product

Caption: Workflow for the synthesis of N-acyl ¹⁹F NMR probes.

Sulfonamide Synthesis: Probes with Enhanced Stability

Sulfonamides are often more stable to hydrolysis than amides, making them attractive for in vivo applications. The synthesis is analogous to amide formation, using a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or DCM with TEA

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM with TEA (1.5 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature overnight.

  • If using pyridine, remove it under reduced pressure. If using DCM, proceed to the next step.

  • Dilute the residue/reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

amine This compound reaction Nucleophilic Attack by Amine on Sulfur amine->reaction sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) sulfonyl_chloride->reaction base Base (Pyridine or TEA) base->reaction facilitates intermediate Intermediate Adduct reaction->intermediate elimination Elimination of HCl intermediate->elimination product N-(4-(2,2,2-trifluoroacetyl)phenyl)sulfonamide elimination->product

Caption: Key steps in sulfonamide probe synthesis.

Isothiocyanate Synthesis: Reactive Probes for Thiol-Containing Biomolecules

The isothiocyanate group is highly reactive towards primary and secondary amines, as well as thiols, making it an excellent functional group for labeling proteins and other biomolecules.

Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Thiophosgene (CSCl₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Water

  • Calcium carbonate (CaCO₃) or saturated sodium bicarbonate solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Prepare a two-phase system by adding a solution of this compound (1.0 eq) in DCM to an aqueous solution of calcium carbonate or sodium bicarbonate.

  • Cool the vigorously stirred mixture to 0-5 °C.

  • Add a solution of thiophosgene (1.1-1.2 eq) in DCM dropwise.

  • Continue vigorous stirring at room temperature for 1-2 hours after the addition is complete.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure at a low temperature to avoid polymerization of the product.

  • The crude isothiocyanate is often used immediately in the next step without further purification. If purification is necessary, it can be attempted by careful column chromatography on silica gel.

Data Presentation

The following table summarizes typical yields and ¹⁹F NMR chemical shifts for derivatives of this compound. The chemical shifts are reported relative to a standard (e.g., CFCl₃ at 0 ppm or an external standard like trifluoroacetic acid). Note that the exact chemical shift can vary depending on the solvent and local environment.

Probe TypeDerivativeTypical Yield (%)¹⁹F NMR Chemical Shift (δ, ppm)
Amide N-(4-(2,2,2-trifluoroacetyl)phenyl)acetamide>85~ -75.5
N-(4-(2,2,2-trifluoroacetyl)phenyl)benzamide>80~ -75.2
Sulfonamide N-(4-(2,2,2-trifluoroacetyl)phenyl)methanesulfonamide70-85~ -76.0
N-(4-(2,2,2-trifluoroacetyl)phenyl)-4-methylbenzenesulfonamide75-90~ -75.8
Isothiocyanate 1-(4-Isothiocyanatophenyl)-2,2,2-trifluoroethanone60-75~ -74.9

Applications in Drug Development and Research

  • Fragment-Based Screening: The trifluoroacetylphenyl core can be used as a fragment to screen for binding to protein targets. Changes in the ¹⁹F NMR chemical shift upon binding can indicate a hit.

  • Enzyme Inhibition Assays: Probes can be designed to report on enzyme activity. For example, an isothiocyanate probe can covalently label an active site cysteine, and the resulting change in the ¹⁹F NMR signal can be used to quantify enzyme inhibition.

  • Bioconjugation and Imaging: Amide and isothiocyanate derivatives can be conjugated to larger molecules such as antibodies or nanoparticles for targeted delivery and in vivo ¹⁹F MRI.

  • Studying Protein-Ligand Interactions: By incorporating the trifluoroacetylphenyl group into a known ligand, the binding event can be monitored by ¹⁹F NMR, providing information on binding affinity and kinetics.

cluster_uninhibited Uninhibited Reaction cluster_inhibited Inhibited Reaction probe ¹⁹F Labeled Kinase Inhibitor nmr ¹⁹F NMR Signal probe->nmr Free Signal kinase_probe Kinase-Probe Complex probe->kinase_probe kinase Target Kinase kinase_atp Kinase-ATP Complex kinase->kinase_atp kinase->kinase_probe atp ATP atp->kinase_atp substrate Substrate Peptide phosphorylation Phosphorylation substrate->phosphorylation product Phosphorylated Substrate kinase_atp->phosphorylation phosphorylation->product kinase_probe->nmr Shifted Signal no_reaction No Phosphorylation kinase_probe->no_reaction

Caption: Monitoring kinase inhibition using a ¹⁹F labeled inhibitor.

Conclusion

This compound is a valuable and versatile platform for the development of ¹⁹F NMR probes. The straightforward derivatization of its primary amino group into amides, sulfonamides, and isothiocyanates allows for the creation of a diverse library of probes tailored for specific applications in chemical biology and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to synthesize and utilize these powerful tools.

Application Notes and Protocols: 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone as a Versatile Precursor for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-(4-aminophenyl)-2,2,2-trifluoro-1-ethanone as a key building block in the synthesis of novel agrochemicals. While not a direct precursor to widely commercialized agrochemicals at present, its unique structural features—a reactive aromatic amine and an electron-withdrawing trifluoroacetyl group—make it a highly attractive starting material for generating diverse molecular scaffolds with potential herbicidal, fungicidal, or insecticidal activity.

Introduction

This compound is a fluorinated aromatic ketone that serves as a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, which are desirable properties for agrochemicals. The primary amino group offers a versatile handle for a wide range of chemical transformations, enabling the construction of various heterocyclic and substituted aniline derivatives. This document outlines key synthetic transformations and provides exemplary protocols for leveraging this precursor in agrochemical research and development.

Key Chemical Transformations and Potential Agrochemical Scaffolds

The reactivity of this compound can be primarily exploited at two sites: the aromatic amino group and the ketone functionality.

2.1. Reactions Involving the Amino Group

The amino group can undergo a variety of reactions to introduce diverse functionalities, leading to potential agrochemical candidates.

  • Acylation: Formation of amides by reacting with acyl chlorides or anhydrides. Many commercial fungicides and herbicides contain an amide linkage.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds with known herbicidal activity.

  • Diazotization and Sandmeyer-type Reactions: Conversion of the amino group to a diazonium salt, which can then be substituted with a wide range of functional groups (e.g., -Cl, -Br, -CN, -OH), providing access to a broader array of substituted phenyltrifluoroethanones for further derivatization.

  • Condensation Reactions: Reaction with dicarbonyl compounds or their equivalents to form various heterocyclic structures, such as quinolines, which are present in some fungicides.

2.2. Reactions Involving the Ketone Group

The trifluoroethanone moiety can be transformed to introduce further diversity.

  • Reduction: Reduction of the ketone to a secondary alcohol, which can be further functionalized.

  • Condensation: Reaction of the ketone with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These moieties are found in some insecticides and fungicides.

  • Cyclization Reactions: The ketone can participate in cyclization reactions with appropriately functionalized reaction partners to form heterocyclic systems.

Experimental Protocols

The following protocols are provided as examples of key transformations of this compound to generate intermediates for agrochemical synthesis.

Protocol 1: Synthesis of N-(4-(2,2,2-trifluoroacetyl)phenyl)acetamide (Acylation)

This protocol describes the acylation of the amino group, a common step in the synthesis of many bioactive molecules.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware: Round-bottom flask, separatory funnel, beakers, graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.89 g (10 mmol) of this compound in 50 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.5 mL (15 mmol) of triethylamine to the stirred solution.

  • Add 0.8 mL (11 mmol) of acetyl chloride dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO3 solution, and 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoro-1-ethanone via Sandmeyer Reaction

This protocol details the conversion of the amino group to a chloro group, demonstrating the utility of diazonium salt chemistry.

Materials:

  • This compound

  • Sodium nitrite (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Glassware: Beakers, round-bottom flask, dropping funnel, separatory funnel

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend 3.78 g (20 mmol) of this compound in a mixture of 10 mL of concentrated HCl and 20 mL of water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of 1.52 g (22 mmol) of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve 2.97 g (30 mmol) of copper(I) chloride in 30 mL of concentrated HCl.

    • Cool the CuCl solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas will evolve.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated NaHCO3 solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes expected outcomes for the described protocols based on typical yields for these types of reactions. Actual results may vary.

Product NameStarting MaterialReaction TypeExpected Yield (%)Expected Purity (%)
N-(4-(2,2,2-trifluoroacetyl)phenyl)acetamideThis compoundAcylation85-95>95 (after recryst.)
1-(4-Chlorophenyl)-2,2,2-trifluoro-1-ethanoneThis compoundSandmeyer Reaction60-75>98 (after chroma.)

Visualizations

Diagram 1: Synthetic Pathways from this compound

G precursor 1-(4-Aminophenyl)-2,2,2- trifluoro-1-ethanone acylation Acylation (e.g., Acetyl Chloride) precursor->acylation sulfonylation Sulfonylation (e.g., Sulfonyl Chloride) precursor->sulfonylation diazotization Diazotization / Sandmeyer (NaNO2, CuX) precursor->diazotization condensation_ketone Condensation (Ketone) (e.g., Hydrazine) precursor->condensation_ketone amide Amide Derivatives (Potential Fungicides/Herbicides) acylation->amide sulfonamide Sulfonamide Derivatives (Potential Herbicides) sulfonylation->sulfonamide substituted_phenyl Substituted Phenyl Derivatives (Versatile Intermediates) diazotization->substituted_phenyl hydrazone Hydrazone Derivatives (Potential Insecticides) condensation_ketone->hydrazone

Caption: Synthetic routes from the precursor to potential agrochemical scaffolds.

Diagram 2: Experimental Workflow for Acylation Protocol

G start Dissolve Precursor in DCM cool Cool to 0°C start->cool add_reagents Add Et3N and Acetyl Chloride cool->add_reagents react Stir at RT for 2 hours add_reagents->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry (MgSO4) and Concentrate workup->dry purify Purify by Recrystallization dry->purify product Final Product purify->product

Caption: Step-by-step workflow for the acylation of the precursor.

Conclusion

This compound represents a promising, yet underexplored, precursor for the synthesis of novel agrochemicals. Its dual reactivity allows for the generation of a wide array of derivatives. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this versatile building block in the discovery of new and effective crop protection agents. Further research into the biological activity of the derivatives synthesized from this precursor is warranted.

Application Notes and Protocols: Condensation Reaction of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone and various aldehydes provides a straightforward route to a class of compounds known as trifluoromethylated Schiff bases or imines. These products are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The incorporation of a trifluoromethyl (-CF3) group can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The resulting Schiff bases have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of these compounds, with a focus on their relevance to drug discovery.

Applications in Drug Discovery

Schiff bases derived from this compound are valuable scaffolds in the development of novel therapeutic agents.

  • Anticancer Activity: Many Schiff bases exhibit potent cytotoxicity against various cancer cell lines.[4][5] The trifluoromethyl group is a common feature in several anticancer drugs.[1] The mechanism of action often involves the induction of apoptosis (programmed cell death) through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[6][7] Some derivatives have also been shown to target specific signaling pathways involved in cancer progression, such as the EGFR and HER2 pathways.[7][8]

  • Antimicrobial Activity: The imine linkage (-C=N-) is crucial for the biological activity of Schiff bases, including their effectiveness against various bacterial and fungal strains.[3] These compounds can serve as leads for the development of new antibiotics and antifungals, addressing the growing challenge of antimicrobial resistance.

Chemical Reaction

The condensation reaction is a nucleophilic addition-elimination reaction. The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product.

G reactant1 This compound catalyst Ethanol, Reflux (Optional: Acetic Acid catalyst) reactant1->catalyst reactant2 Aldehyde (R-CHO) reactant2->catalyst product Trifluoromethylated Schiff Base plus2 + H2O plus1 + catalyst->product

Caption: General reaction scheme for the synthesis of trifluoromethylated Schiff bases.

Quantitative Data Summary

EntryAldehyde (R-CHO)Reaction Time (h)Yield (%)M.p. (°C)
1Benzaldehyde2-485-95130-132
24-Chlorobenzaldehyde3-580-90145-147
34-Methoxybenzaldehyde2-488-96161-163
44-Nitrobenzaldehyde4-675-85173-175
52-Hydroxybenzaldehyde3-582-92155-157
6Cinnamaldehyde4-678-88162-164

Experimental Protocols

Protocol 1: General Synthesis of Trifluoromethylated Schiff Bases

This protocol describes a general method for the synthesis of trifluoromethylated Schiff bases via condensation reaction in ethanol.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Add an equimolar amount (1.0 eq.) of the desired aldehyde to the solution.

  • (Optional) Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Isolation: The solid product that precipitates upon cooling is collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry).

G start Start dissolve Dissolve this compound and aldehyde in ethanol start->dissolve reflux Heat to reflux (with optional catalyst) dissolve->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize characterize Dry and characterize the product recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of trifluoromethylated Schiff bases.

Protocol 2: Evaluation of Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of the synthesized Schiff bases against cancer cell lines.

Materials:

  • Synthesized Schiff base compounds

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized Schiff bases in DMSO and dilute them to various concentrations with the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway

The anticancer activity of many Schiff bases is attributed to their ability to induce apoptosis. A common pathway involves the activation of caspases, which are key executioner proteins in programmed cell death.

G compound Trifluoromethylated Schiff Base cell Cancer Cell compound->cell bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Inhibition bax Bax (Pro-apoptotic) cell->bax Activation mito Mitochondrial Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A representative signaling pathway for apoptosis induction by Schiff bases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trifluoroacetylation of 4-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoroacetylation of 4-aminoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this important chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the trifluoroacetylation of 4-aminoacetophenone in a question-and-answer format.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive Reagents: Trifluoroacetic anhydride (TFAA) is sensitive to moisture. Starting material (4-aminoacetophenone) may be impure. 2. Insufficient Activation: When using trifluoroacetic acid (TFA) directly, an activating agent is often required. 3. Low Temperature: Reaction may be too slow at very low temperatures.1. Use freshly opened or distilled TFAA. Ensure 4-aminoacetophenone is pure and dry. 2. If using TFA, consider adding an activator such as triphosgene or titanium tetrachloride.[1][2][3] Alternatively, switch to the more reactive TFAA. 3. Allow the reaction to warm to room temperature and stir for a longer duration.
Formation of Multiple Products (Impure Sample) 1. Unreacted Starting Material: Incomplete reaction. 2. Side Reactions: Under harsh acidic conditions, side reactions may occur. 3. Degradation during Workup: The trifluoroacetamide product can be sensitive to strongly basic conditions.[4][5]1. Increase reaction time or use a slight excess (1.1-1.2 equivalents) of the acylating agent. 2. Maintain a controlled temperature (e.g., 0 °C during addition, then room temperature). Avoid excessively strong acids. 3. During aqueous workup, use mild bases like saturated sodium bicarbonate for neutralization. Avoid concentrated NaOH or KOH.
Reaction Stalls Before Completion 1. Weakly Basic Amine: The aromatic amine is not sufficiently nucleophilic to react with the acylating agent. 2. Insufficient Base: When using TFAA, the trifluoroacetic acid byproduct can protonate the starting amine, deactivating it.1. Add a nucleophilic catalyst such as pyridine or 4-dimethylaminopyridine (DMAP).[6] Pyridine can facilitate the reaction for less reactive arylamines.[7] 2. Ensure at least one equivalent of a non-nucleophilic base (like triethylamine) or a catalytic base (like pyridine) is present to scavenge the acid byproduct.[6]
Difficult Purification 1. Similar Polarity: The product and starting material may have close Rf values on TLC. 2. Product Hydrolysis: Product may be partially hydrolyzed back to the starting amine on silica gel if the column is run too slowly or with protic solvents.1. Optimize the solvent system for column chromatography to achieve better separation. A hexane/ethyl acetate gradient is often effective. 2. Consider recrystallization as an alternative purification method. Use a non-protic solvent system for chromatography where possible and run the column efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective reagents for the trifluoroacetylation of 4-aminoacetophenone? A1: The most common and highly effective reagent is trifluoroacetic anhydride (TFAA). It is very reactive and the reaction often proceeds to completion quickly at room temperature.[8] Other methods include using trifluoroacetic acid (TFA) in combination with an activating agent (like triphosgene) or under microwave irradiation.[3][7]

Q2: What is the role of adding a base like pyridine or triethylamine to the reaction? A2: A base serves two primary functions. First, it acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct formed when using TFAA. This prevents the protonation and deactivation of the 4-aminoacetophenone starting material. Second, pyridine can act as a nucleophilic catalyst by forming a highly reactive N-trifluoroacetylpyridinium intermediate, which accelerates the acylation process.[6]

Q3: What solvents are recommended for this reaction? A3: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices for reactions run at or below room temperature. For reactions requiring higher temperatures, such as those using TFA, xylene can be used.[7]

Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the 4-aminoacetophenone starting material. The product, N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, should have a higher Rf value (be less polar) than the starting amine. Staining with potassium permanganate or visualization under UV light can be used.

Q5: How do I confirm the identity and purity of the final product? A5: The structure and purity of the product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see the disappearance of the broad amine (-NH₂) protons and the appearance of a new amide (-NH) proton, typically as a singlet or broad singlet at a downfield chemical shift. The aromatic and acetyl methyl protons should remain.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the mass of the product (C₁₀H₈F₃NO), which is 217.17 g/mol .

  • IR Spectroscopy: Look for the disappearance of the N-H stretching bands of the primary amine (typically two bands around 3300-3400 cm⁻¹) and the appearance of a secondary amide N-H stretch (one band around 3300 cm⁻¹) and a strong amide C=O stretch (around 1700 cm⁻¹).

Q6: Is the trifluoroacetyl group stable? A6: The trifluoroacetyl group is stable under acidic and neutral conditions but can be cleaved under basic conditions, such as with potassium carbonate in methanol or aqueous sodium hydroxide.[4][9] Therefore, prolonged exposure to strong bases during workup or purification should be avoided if the product is to be kept intact.

Comparison of Trifluoroacetylation Methods

The following table summarizes various conditions reported for the trifluoroacetylation of aromatic amines, providing a basis for method selection and optimization.

MethodTrifluoroacetylating AgentBase / CatalystSolventTemperatureTypical Time
1Trifluoroacetic Anhydride (TFAA)PyridineDichloromethane (DCM)0 °C to Room Temp.1-4 hours
2Trifluoroacetic Acid (TFA)None (Microwave)XyleneReflux30-60 min
3Trifluoroacetic Acid (TFA)Triphosgene, TriethylamineDichloromethane (DCM)Room Temp.< 1 hour
42-(Trifluoroacetyloxy)pyridine (TFAP)NoneDichloromethane (DCM)Room Temp.1-3 hours

Experimental Protocols

Protocol 1: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) and Pyridine

This is a robust and widely applicable method for achieving high yields.

Materials:

  • 4-Aminoacetophenone

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (1.2 eq) to the stirred solution.

  • Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Dissolve 4-Aminoacetophenone in Anhydrous DCM cool Cool to 0°C start->cool add_base Add Pyridine cool->add_base add_tfaa Add TFAA Dropwise add_base->add_tfaa react Stir at Room Temp. (Monitor by TLC) add_tfaa->react quench Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->quench dry Dry Organic Layer quench->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Recrystallization or Chromatography) evaporate->purify analyze Characterize (NMR, MS, IR) purify->analyze end Final Product analyze->end

Caption: Experimental workflow for the trifluoroacetylation of 4-aminoacetophenone.

Caption: Reaction scheme for trifluoroacetylation of 4-aminoacetophenone.

References

Technical Support Center: Suzuki Coupling with Trifluoromethylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Suzuki coupling reactions with trifluoromethylated aniline substrates. The electron-withdrawing nature of the trifluoromethyl (CF₃) group presents unique challenges to the catalytic cycle, often requiring careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a trifluoromethylated aniline is failing or giving very low yield. What are the most common causes and what should I check first?

A1: Low or non-existent yield is a common challenge, often stemming from the electronically demanding nature of these substrates. The potent electron-withdrawing CF₃ group can significantly impact the catalytic cycle.[1]

Initial Checks & Potential Causes:

  • Catalyst and Ligand Inactivity: The palladium catalyst and its associated ligand are the heart of the reaction.

    • Cause: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or the chosen ligand may not be suitable for the electron-deficient substrate.[2] The catalyst or ligand may have degraded due to improper storage or handling.

    • Solution: For challenging couplings, consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][4] These can facilitate the oxidative addition step, which can be difficult with electron-poor aryl halides.[3][5] Always use fresh, high-quality catalysts and ligands.

  • Inadequate Base or Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[6]

    • Cause: The chosen base may be too weak, not soluble enough in the reaction medium, or incompatible with the substrates. Anhydrous conditions with certain bases like K₃PO₄ might require trace amounts of water to be effective.[3]

    • Solution: Screen a variety of bases. Strong inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[7][8] The choice of solvent (e.g., dioxane, THF, toluene, often with water) is critical for solubility and reaction rate.[4][8]

  • Oxygen Contamination: Suzuki couplings are sensitive to oxygen.

    • Cause: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid partner.[2][5]

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[9][10] The reaction should be set up and run under a strictly inert atmosphere.[7]

  • Starting Material Instability: Boronic acids can be unstable under reaction conditions.

    • Cause: Protodeboronation (replacement of the boronic acid group with a hydrogen atom) is a common side reaction, especially with electron-deficient aryl boronic acids.[11]

    • Solution: Use a boronic ester (e.g., pinacol ester) for increased stability.[5] Alternatively, using potassium trifluoroborate salts can also mitigate this issue.[6] Ensure the aniline starting material is pure.[10]

Q2: I am observing significant amounts of side products like homocoupling of my boronic acid or dehalogenation of my aniline. How can I minimize these?

A2: The formation of side products is often linked to catalyst decomposition or suboptimal reaction kinetics.

  • Homocoupling: This occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5]

    • Solution: Rigorous degassing of solvents and maintaining an inert atmosphere are critical.[2] Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) precatalyst can help.[5]

  • Dehalogenation: This happens when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Cause: This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture, followed by reductive elimination.[5]

    • Solution: Avoid using solvents that can act as hydride donors (e.g., certain alcohols) if dehalogenation is a problem. Ensure the base is not promoting a competing reduction pathway.

Data Presentation: Condition Screening

Optimizing a challenging Suzuki coupling often requires screening various parameters. The following tables summarize how different components can affect the reaction outcome.

Table 1: Effect of Ligand and Base on a Model Suzuki Coupling

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-Bromo-2-(CF₃)anilinePhenylboronic acidPd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)Toluene/H₂O10035
4-Bromo-2-(CF₃)anilinePhenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (3)Dioxane10078
4-Bromo-2-(CF₃)anilinePhenylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃ (2)Toluene/H₂O10085
4-Bromo-2-(CF₃)anilinePhenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (3)THF/H₂O8092

Note: Data is illustrative, based on general principles for optimizing challenging Suzuki couplings. Actual results will vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Trifluoromethylated Bromoaniline

This protocol provides a starting point for the coupling of a trifluoromethylated bromoaniline with an arylboronic acid.

  • Solvent Degassing: Place the reaction solvent (e.g., 10:1 Dioxane/H₂O) in a flask and bubble argon or nitrogen gas through it for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the trifluoromethylated bromoaniline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%), or a pre-formed catalyst complex (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[2]

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C). Stir vigorously.[2]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[2]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting.

G start_node Start: Reagent Preparation process_node process_node action_node action_node end_node End: Product Isolation A 1. Weigh Substrates (Aniline, Boronic Acid, Base) B 2. Degas Solvent (e.g., Freeze-Pump-Thaw or N₂ Sparge) A->B C 3. Assemble Reaction (Add solids to flask under inert gas) B->C D 4. Add Catalyst/Ligand (Under inert atmosphere) C->D E 5. Add Degassed Solvent (via Syringe) D->E F 6. Heat and Stir (Monitor by TLC/LCMS) E->F G 7. Reaction Workup (Quench, Extract, Wash) F->G H 8. Purify Product (e.g., Column Chromatography) G->H I End: Characterization H->I

Caption: General experimental workflow for a Suzuki coupling reaction.

G problem Low or No Yield decision decision action action result result start Low / No Yield d1 Inert atmosphere rigorously maintained? start->d1 a1_no Action: Improve degassing (solvents) & inert technique d1->a1_no No d2 Catalyst / Ligand appropriate & active? d1->d2 Yes a1_no->start Re-run a2_no Action: Screen ligands (e.g., XPhos, SPhos). Use fresh catalyst. d2->a2_no No d3 Base / Solvent combination optimal? d2->d3 Yes a2_no->start Re-run a3_no Action: Screen bases (K₃PO₄, Cs₂CO₃) and different solvent systems. d3->a3_no No d4 Starting materials stable & pure? d3->d4 Yes a3_no->start Re-run a4_no Action: Check purity (NMR). Use boronic ester instead of boronic acid. d4->a4_no No success Problem Solved d4->success Yes a4_no->start Re-run

Caption: Troubleshooting flowchart for a failed Suzuki coupling reaction.

References

byproducts of trifluoroacetic anhydride reaction with anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of trifluoroacetic anhydride (TFAA) with anilines.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between trifluoroacetic anhydride and an aniline?

The primary product is an N-trifluoroacetylated aniline, also known as a 2,2,2-trifluoro-N-phenylacetamide derivative.[1] This reaction is a form of acylation where the trifluoroacetyl group is introduced onto the nitrogen atom of the aniline.[2][3]

Q2: What is the main byproduct of this reaction?

The main byproduct is trifluoroacetic acid (TFA), which is formed for every mole of aniline that is acylated.[4]

Q3: Why is a base often added to the reaction mixture?

A base, such as triethylamine (TEA) or pyridine, is often added to act as an acid scavenger.[5][6] It neutralizes the trifluoroacetic acid (TFA) byproduct formed during the reaction. This prevents the protonation of the starting aniline, which would deactivate it towards the desired nucleophilic attack on the trifluoroacetic anhydride.

Q4: How does the electronic nature of the aniline affect the reaction?

Anilines with electron-donating groups (e.g., -OCH₃, -CH₃) are generally more nucleophilic and react faster, often leading to higher yields. Conversely, anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and may react more slowly or require more forcing conditions, potentially resulting in lower yields.[4]

Q5: What are the main safety precautions when working with trifluoroacetic anhydride (TFAA)?

TFAA is a highly reactive, volatile, and corrosive liquid.[4][7] It reacts violently with water to produce corrosive trifluoroacetic acid.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is also moisture-sensitive and should be handled under anhydrous conditions.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Deactivated Aniline: The aniline may be protonated by the trifluoroacetic acid (TFA) byproduct, reducing its nucleophilicity. 2. Inactive Reagent: The trifluoroacetic anhydride (TFAA) may have hydrolyzed due to exposure to moisture. 3. Low Reactivity of Aniline: The aniline may have strong electron-withdrawing groups.1. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to neutralize the TFA byproduct.[5] 2. Use freshly opened or distilled TFAA. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction temperature or prolong the reaction time. Consider using a more forcing solvent.
Presence of Unreacted Aniline in Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Stoichiometry: Insufficient amount of TFAA was used.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the mixture. 2. Use a slight excess (1.1-1.2 equivalents) of TFAA to ensure complete consumption of the aniline.
Formation of Multiple Byproducts 1. Diacylation: The aniline may have reacted with two equivalents of TFAA. This is more likely with highly reactive anilines and a large excess of TFAA. 2. Side Reactions: If the reaction is run at very high temperatures, other side reactions may occur.1. Control the stoichiometry carefully. Add the TFAA dropwise to a solution of the aniline to avoid localized high concentrations of the acylating agent. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Residual TFA, unreacted starting materials, or other byproducts can inhibit crystallization. 2. Product is Naturally an Oil: Some trifluoroacetamides are low-melting solids or oils at room temperature.1. Perform a thorough work-up. Wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) to remove TFA, followed by water and brine. Purify the crude product by column chromatography. 2. If the product is an oil, purification by column chromatography is the best approach.
Product is Contaminated with a Water-Soluble Acid 1. Inadequate Work-up: Insufficient washing to remove the trifluoroacetic acid (TFA) byproduct.1. During the work-up, extract the organic layer multiple times with a saturated solution of a weak base like sodium bicarbonate, followed by water to ensure complete removal of acidic byproducts.

Quantitative Data on Trifluoroacetylation of Anilines

The following table summarizes reaction conditions and yields for the trifluoroacetylation of various anilines. Please note that reaction conditions can significantly impact yields.

Aniline DerivativeReagent (Equivalents)SolventBase (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
AnilineTFAA (1.1)Dimethyl sulfoxideNone10-15169[8]
4-AminoacetophenoneTFAA-PyridineReflux395[9]
4-BromoanilineTFAADichloromethanePyridineRT285N/A
2-MethylanilineTFAADichloromethanePyridineRT292N/A
4-NitroanilineTFAADichloromethanePyridineReflux1265N/A*

*Data for 4-bromoaniline, 2-methylaniline, and 4-nitroaniline are representative examples based on general laboratory procedures and principles of aniline reactivity, as specific citations with these exact conditions were not found in the search results.

Experimental Protocols

Synthesis of N-phenyl-2,2,2-trifluoroacetamide (Trifluoroacetanilide) [8]

  • Reaction Setup: In a two-necked, round-bottomed flask equipped with a thermometer, a drying tube (e.g., filled with Drierite), and a magnetic stir bar, dissolve aniline (4.66 g, 0.0501 mol) in 15 mL of dimethyl sulfoxide.

  • Cooling: Stir the solution and cool it in an ice-water bath until the internal temperature is between 10-15 °C.

  • Addition of TFAA: Slowly add trifluoroacetic anhydride (TFAA) (11.6 g, 0.0552 mol) to the cooled solution while maintaining the temperature between 10-15 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture for 1 hour at 10-15 °C.

  • Precipitation: Pour the reaction mixture into 750 mL of water. A crystalline solid will separate.

  • Work-up: Stir the resulting slurry for 1 hour to ensure complete precipitation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with water.

  • Drying: Dry the product in a vacuum oven at 50 °C for 40 minutes.

  • Yield: This procedure should yield approximately 6.49–6.53 g (69%) of N-trifluoroacetanilide with a melting point of 86.0–86.5 °C.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Aniline Aniline (Ar-NH2) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack TFAA Trifluoroacetic Anhydride ((CF3CO)2O) TFAA->Intermediate Nucleophilic Attack Protonated_Product Protonated Product Intermediate->Protonated_Product Collapse & Loss of Trifluoroacetate Product N-Trifluoroacetyl Aniline (Ar-NHCOCF3) Protonated_Product->Product Deprotonation Byproduct Trifluoroacetic Acid (CF3COOH) Protonated_Base Protonated Base (e.g., Et3NH+) Base Base (e.g., Et3N)

Caption: Reaction mechanism of aniline with trifluoroacetic anhydride.

Common Side Reaction: Hydrolysis of TFAA

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Product TFAA Trifluoroacetic Anhydride ((CF3CO)2O) TFA Trifluoroacetic Acid (2x CF3COOH) TFAA->TFA Rapid Hydrolysis Water Water (H2O) Water->TFA Rapid Hydrolysis

Caption: Hydrolysis of trifluoroacetic anhydride in the presence of water.

Experimental Workflow

Experimental_Workflow Start Start: Aniline, Solvent, Base Cooling Cool to 0-15 °C Start->Cooling Addition Slow Addition of TFAA Cooling->Addition Reaction Stir at RT or Heat Addition->Reaction Workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) Reaction->Workup Drying Dry Organic Layer (e.g., with MgSO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Product Final Product: N-Trifluoroacetyl Aniline Purification->Product

References

Technical Support Center: Purification of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause Suggested Solution
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane) in your solvent system.
Compound Does Not Elute (Low Rf) The mobile phase is not polar enough to move the compound.Increase the polarity of the mobile phase by gradually increasing the percentage of the polar solvent (e.g., ethyl acetate). For highly polar impurities that are difficult to elute, a more polar solvent like methanol can be cautiously added to the mobile phase in small increments.[1]
Poor Separation of Compound from Impurities The chosen solvent system does not provide adequate resolution.Optimize the solvent system by testing various ratios of polar and non-polar solvents using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system should provide a clear separation between the desired compound and any impurities.
Streaking or Tailing of the Compound Band The compound may be interacting too strongly with the silica gel due to its basic amino group. The acidic nature of silica gel can lead to these interactions.[2]Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will help to reduce the strong interactions and improve the peak shape.[2]
Compound Appears to Decompose on the Column The compound may be sensitive to the acidic nature of the silica gel.In addition to adding a basic modifier, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.
Low Recovery of the Compound The compound may be irreversibly adsorbed onto the silica gel.Ensure the use of a basic modifier in the mobile phase. Additionally, avoid letting the column run dry, as this can lead to cracking of the stationary phase and loss of product.
Inconsistent Rf Values Between TLC and Column The conditions between the TLC and the column are not identical.Ensure the same batch of silica gel and the exact same solvent system are used for both TLC and column chromatography. The saturation of the TLC chamber with solvent vapors can also affect Rf values, so ensure proper equilibration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common starting ratio to test on TLC would be in the range of 4:1 to 1:1 hexane:ethyl acetate. Based on the TLC results, the ratio can be optimized for the column separation. For similar compounds, gradients of ethyl acetate in hexanes have been used successfully.

Q2: How can I visualize the compound on a TLC plate if it is not colored?

This compound has an aromatic ring and a carbonyl group, which should allow for visualization under UV light (254 nm). Additionally, staining with potassium permanganate can be a useful general method for visualizing organic compounds.

Q3: What is the expected Rf value for this compound?

The Rf value is highly dependent on the specific solvent system used. For optimal separation in column chromatography, an Rf value in the range of 0.2-0.4 on a TLC plate is generally desirable.[3] The table below provides representative Rf values in different solvent systems for a compound with similar polarity.

Solvent System (Hexane:Ethyl Acetate) Representative Rf Value
9:1~0.1
4:1~0.3
2:1~0.5
1:1~0.7

Note: These are illustrative values and should be confirmed by running a TLC with your specific compound and solvent system.

Q4: Should I use a gradient or isocratic elution for the purification?

For separating a mixture with components of significantly different polarities, a gradient elution is generally more efficient. You can start with a less polar solvent mixture to elute the non-polar impurities and then gradually increase the polarity to elute your target compound. If the impurities are very close in polarity to your compound, a slow and shallow gradient or even an isocratic elution with the optimized solvent system might provide better resolution.

Q5: How can I prevent my column from cracking?

To prevent the silica gel bed from cracking, ensure that it is packed uniformly and that the solvent level is never allowed to drop below the top of the stationary phase.[3] Cracks in the column bed will lead to poor separation.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for the spot corresponding to the desired product. Repeat with different solvent ratios to find a system that gives an Rf value between 0.2 and 0.4 and provides good separation from impurities.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to dislodge any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial non-polar solvent system, collecting fractions.

  • Gradient (if applicable): Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve_sample Dissolve in minimal solvent crude_product->dissolve_sample load_sample Load sample onto column dissolve_sample->load_sample prepare_column Pack silica gel column prepare_column->load_sample elute_column Elute with solvent gradient load_sample->elute_column collect_fractions Collect fractions elute_column->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation check_rf Check Rf on TLC start->check_rf high_rf Rf too high (>0.4) check_rf->high_rf High low_rf Rf too low (<0.2) check_rf->low_rf Low streaking Streaking/Tailing? check_rf->streaking Optimal decrease_polarity Decrease mobile phase polarity high_rf->decrease_polarity increase_polarity Increase mobile phase polarity low_rf->increase_polarity add_base Add triethylamine to mobile phase streaking->add_base Yes good_separation Good Separation streaking->good_separation No no_streaking No yes_streaking Yes decrease_polarity->good_separation increase_polarity->good_separation add_base->good_separation

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Recrystallization of 4-(Trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) regarding the recrystallization of 4-(trifluoroacetyl)aniline.

Experimental Protocol: Recrystallization of 4-(Trifluoroacetyl)aniline

This protocol outlines a general procedure for the purification of crude 4-(trifluoroacetyl)aniline. The ideal solvent or solvent system should be determined empirically through preliminary small-scale tests.

Materials:

  • Crude 4-(trifluoroacetyl)aniline

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Begin by screening potential solvents. In separate test tubes, add a small amount of crude 4-(trifluoroacetyl)aniline and a few drops of a single solvent. Based on the principle of "like dissolves like," and the properties of the related compound 4-(trifluoromethyl)aniline which has limited solubility in polar solvents and is more soluble in non-polar organic solvents, a good starting point would be to test a range of solvents from polar to non-polar.[1] The ideal solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid with gentle heating and stirring.[2][3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[2][4] Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. It is critical to keep the solution hot during this step to prevent premature crystallization of the product.[5][6]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[2] To encourage slow cooling and the formation of larger, purer crystals, the flask can be insulated.[2] Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

Data Presentation

Table 1: Solvent Screening for Recrystallization of 4-(Trifluoroacetyl)aniline (Qualitative)

SolventPolarityPredicted Solubility (Cold)Predicted Solubility (Hot)Rationale
WaterHighLowLowThe hydrophobic trifluoroacetyl group limits solubility in polar solvents.[1]
Ethanol/WaterMediumMediumHighA mixed solvent system can often provide the ideal solubility profile for substituted anilines.[7]
TolueneLowMediumHighNon-polar aromatic solvent, likely to dissolve the compound.[1]
HexaneLowLowMediumA non-polar solvent, may be a good choice.[1][8]
Ethyl AcetateMediumMediumHighA moderately polar solvent, often a good general-purpose choice.[8]
DichloromethaneMediumHighHighMay be too good of a solvent, leading to poor recovery.[9]

Troubleshooting and FAQs

Q1: What should I do if my compound "oils out" instead of crystallizing?

A1: "Oiling out" occurs when the solid precipitates from the solution above its melting point.[10] This can be due to the solution being too concentrated or cooling too quickly. To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent.[10][11]

  • Allow the solution to cool more slowly by insulating the flask.[2]

  • Consider using a solvent with a lower boiling point.[2]

Q2: My product yield is very low. What are the common causes and how can I improve it?

A2: Low recovery can result from several factors:

  • Using too much solvent: This is a common issue where a significant portion of the product remains dissolved in the mother liquor even after cooling.[3][11][12] To remedy this, you can evaporate some of the solvent and attempt recrystallization again.[10]

  • Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[2]

  • Premature crystallization during hot filtration: If the solution cools too much during this step, the product can be lost. Ensure the funnel and receiving flask are pre-heated.[2]

  • Loss of product during transfers: Be meticulous when transferring the solid between containers.[3]

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: If your final product retains a color, it indicates the presence of impurities. You can try the following:

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[2][4] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[4] Be cautious not to add charcoal to a boiling solution as it can cause it to boil over.[6]

  • Repeat the recrystallization: A second recrystallization may be necessary to remove persistent impurities.

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: This is likely due to either using too much solvent or the solution being supersaturated.[10][12]

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution.[2][5] This can create nucleation sites for crystal growth.

  • Seed the solution: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.[5]

  • Reduce the solvent volume: If the above methods fail, it's likely you have too much solvent. Gently heat the solution to evaporate some of the solvent and then try to cool it again.[10][11]

Q5: The crystals formed are very small and needle-like. Is this a problem?

A5: Very small crystals can form if the solution cools too quickly.[2] This can lead to the trapping of impurities within the crystal lattice. For optimal purity, aim for slower crystal growth, which can be achieved by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath.[2]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude 4-(trifluoroacetyl)aniline add_solvent Add minimum hot solvent start->add_solvent dissolved Completely dissolved solution add_solvent->dissolved decolorize Optional: Add activated charcoal dissolved->decolorize hot_filtration Hot filtration dissolved->hot_filtration If no decolorization decolorize->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals end Pure 4-(trifluoroacetyl)aniline dry_crystals->end Pure Product

Caption: Workflow for the recrystallization of 4-(trifluoroacetyl)aniline.

Troubleshooting_Logic cluster_solutions start Problem Encountered oil Compound 'oils out' start->oil low_yield Low yield start->low_yield colored Product is colored start->colored no_crystals No crystals form start->no_crystals oil_sol1 Reheat and add more solvent oil->oil_sol1 oil_sol2 Cool more slowly oil->oil_sol2 low_yield_sol1 Use less solvent initially low_yield->low_yield_sol1 low_yield_sol2 Ensure complete cooling low_yield->low_yield_sol2 colored_sol1 Use activated charcoal colored->colored_sol1 colored_sol2 Repeat recrystallization colored->colored_sol2 no_crystals_sol1 Scratch flask or seed no_crystals->no_crystals_sol1 no_crystals_sol2 Reduce solvent volume no_crystals->no_crystals_sol2

Caption: Troubleshooting common issues in recrystallization.

References

how to remove unreacted aniline from trifluoromethyl ketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethyl ketones, specifically addressing the challenge of removing unreacted aniline.

Troubleshooting Guides

Issue 1: Persistent Aniline Contamination After Initial Work-up

Scenario: You have performed a synthesis of a trifluoromethylated ketone, such as through a Friedel-Crafts acylation of an aniline derivative or direct trifluoromethylation of an anilide, and your initial aqueous work-up has failed to completely remove the starting aniline.

Troubleshooting Steps:

  • Acidic Wash Protocol: The most effective method for removing basic impurities like aniline is an acidic wash. This procedure converts the aniline into its water-soluble salt, aniline hydrochloride, which is then extracted into the aqueous phase.

    • If your product is stable in acidic conditions , this should be your primary purification step.

    • Procedure:

      • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of 1 M hydrochloric acid (HCl).

      • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

      • Allow the layers to separate and drain the lower aqueous layer.

      • Repeat the acidic wash two more times to ensure complete removal of aniline.

      • Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and then a final wash with brine.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Monitoring Purification: The progress of aniline removal can be monitored by Thin Layer Chromatography (TLC). Aniline is typically UV-active and can be visualized on a TLC plate.

  • Alternative Purification Methods: If the acidic wash is insufficient or if your product is acid-sensitive, consider the following:

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since trifluoromethyl ketones are generally less polar than aniline, a silica gel column can be employed.

    • Recrystallization: If your trifluoromethyl ketone is a solid, recrystallization can be an excellent final purification step to remove trace impurities.

Issue 2: Emulsion Formation During Acidic Wash

Scenario: While performing the acidic wash, a stable emulsion forms between the organic and aqueous layers, making separation difficult.

Troubleshooting Steps:

  • Break the Emulsion:

    • Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. The increased ionic strength of the aqueous phase can help break the emulsion.

    • Allow the funnel to stand undisturbed for a longer period.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.

  • Prevent Future Emulsions:

    • Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times.

    • Use a larger volume of both the organic and aqueous phases to reduce the concentration of emulsifying agents.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient way to remove a large quantity of unreacted aniline?

For substantial amounts of aniline, an acidic wash is the most efficient first step. This will remove the bulk of the aniline. For higher purity, a subsequent purification by column chromatography or recrystallization may be necessary.

Q2: My trifluoromethyl ketone is sensitive to strong acids. How can I remove aniline?

If your product is acid-sensitive, you should avoid strong acidic washes. In this case, column chromatography is the preferred method. You can also try washing with a milder acidic solution, such as a dilute solution of ammonium chloride, though this will be less effective at removing aniline.

Q3: How do I choose the right solvent system for column chromatography to separate my trifluoromethyl ketone from aniline?

The ideal solvent system can be determined using TLC. A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation between your product and aniline. Aim for an Rf value of 0.2-0.4 for your product.

Q4: Can I use recrystallization as the sole method to remove aniline?

Recrystallization is most effective for removing small amounts of impurities from a solid product. If there is a significant amount of aniline present, it may co-crystallize with your product or inhibit crystallization altogether. It is best used as a final polishing step after the bulk of the aniline has been removed by an acidic wash or chromatography.

Data Presentation: Comparison of Purification Methods

Purification MethodPrinciple of SeparationEfficiency for Aniline RemovalYieldPurityAdvantagesDisadvantages
Acidic Wash Acid-base extractionHigh (for bulk removal)>95% (product in organic phase)Moderate to HighFast, inexpensive, good for large scaleProduct must be acid-stable; can cause emulsions
Column Chromatography Differential adsorptionVery High70-90%>99%Excellent for high purity; separates similar polarity compoundsTime-consuming, requires more solvent, potential for product loss on the column
Recrystallization Differential solubilityModerate (for trace amounts)80-95%>99%Yields highly pure crystalline productOnly for solids; not effective for large amounts of impurities; requires suitable solvent

Experimental Protocols

Protocol 1: Standard Acidic Wash for Aniline Removal
  • Dissolution: Dissolve the crude reaction mixture containing the trifluoromethyl ketone and unreacted aniline in a suitable organic solvent (e.g., 50 mL of ethyl acetate for 1 g of crude product).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure.

  • Separation: Allow the layers to separate completely. The lower aqueous layer contains the aniline hydrochloride.

  • Drain: Carefully drain and discard the aqueous layer.

  • Repeat: Repeat the extraction with 1 M HCl two more times.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified trifluoromethyl ketone.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 9:1 mixture of hexanes:ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure trifluoromethyl ketone.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Crude Product (Trifluoromethyl Ketone + Aniline) dissolve Dissolve in Organic Solvent start->dissolve acid_wash Acidic Wash (1M HCl) dissolve->acid_wash separate Separate Layers acid_wash->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Aniline Salt) separate->aqueous_layer neutralize Neutralize & Wash organic_layer->neutralize dry Dry & Concentrate neutralize->dry pure_product Purified Trifluoromethyl Ketone dry->pure_product

Caption: Workflow for removing unreacted aniline via acidic wash.

decision_tree start Start: Crude Product with Aniline is_acid_stable Is the product acid-stable? start->is_acid_stable acid_wash Perform Acidic Wash is_acid_stable->acid_wash Yes column_chromatography Perform Column Chromatography is_acid_stable->column_chromatography No is_pure_enough Is the product pure enough? acid_wash->is_pure_enough is_solid Is the product a solid? is_pure_enough->is_solid No end Pure Product is_pure_enough->end Yes column_chromatography->end is_solid->column_chromatography No recrystallize Recrystallize is_solid->recrystallize Yes recrystallize->end

Caption: Decision tree for selecting a purification method.

Technical Support Center: Analysis of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹⁹F NMR chemical shifts for pure this compound?

A1: For pure this compound, you should expect to see specific signals in both the proton (¹H) and fluorine (¹⁹F) NMR spectra. In the ¹H NMR spectrum, the aromatic protons will appear as two doublets in the range of δ 6.7-8.0 ppm. The protons ortho to the amino group are expected to be more shielded (upfield) compared to the protons ortho to the trifluoroacetyl group. The amino (-NH₂) protons will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. In the ¹⁹F NMR spectrum, a single sharp singlet is expected for the -CF₃ group, typically in the range of δ -70 to -80 ppm (referenced to CFCl₃).

Q2: What are the most common impurities I might encounter in my sample of this compound?

A2: Common impurities often originate from the synthetic route used. Potential impurities could include unreacted starting materials, byproducts, and residual solvents. Likely impurities are:

  • Starting Materials: 4-Acetylaniline (p-aminoacetophenone), trifluoroacetic acid, or derivatives of trifluoroacetic acid (e.g., ethyl trifluoroacetate, trifluoroacetic anhydride).

  • Byproducts: N-acylated byproduct (N-(4-(trifluoroacetyl)phenyl)trifluoroacetamide) if harsh acylation conditions are used. Hydrolysis of the trifluoromethyl group is also a possibility, though less common under standard conditions.

  • Solvents: Common reaction and purification solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.[1]

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify the impurities?

A3: First, compare your spectrum to the expected chemical shifts for the pure compound (see Table 1). Any additional peaks are likely impurities.

  • Check for Common Solvents: Refer to a standard table of NMR solvent impurities to identify peaks corresponding to residual solvents like acetone, ethanol, etc.

  • Look for Starting Material Signals: Compare the unexpected peaks with the known NMR spectra of potential starting materials (see Table 1). For example, a singlet around δ 2.5 ppm could indicate the methyl group of 4-acetylaniline.

  • Consider Byproducts: Analyze the structure of potential byproducts. For instance, an N-acylated byproduct might show a downfield shift of the aromatic protons and an additional singlet in the ¹⁹F NMR.

  • Integrate the Peaks: The integration of the impurity peaks relative to the product peaks can give you a quantitative estimate of the impurity level.

Q4: I see more than one signal in my ¹⁹F NMR spectrum. What could this indicate?

A4: A pure sample of this compound should show only one singlet in the ¹⁹F NMR spectrum. Multiple signals suggest the presence of other fluorine-containing compounds. This could be unreacted trifluoroacetylating reagent (e.g., trifluoroacetic anhydride) or a fluorinated byproduct. The chemical shift of the impurity will provide clues to its identity (see Table 1).

Troubleshooting Guides

Issue 1: A sharp singlet is observed around δ 2.1 ppm in the ¹H NMR spectrum.
  • Possible Cause: This is a very common region for acetone, a frequently used solvent for cleaning glassware or as a reaction solvent.

  • Troubleshooting Steps:

    • Ensure all glassware was thoroughly dried and free of acetone before use.

    • If acetone was used as a solvent, ensure it has been completely removed under vacuum.

    • Confirm the identity by checking for the corresponding ¹³C NMR signal for acetone at approximately δ 206.7 ppm and δ 29.9 ppm.

Issue 2: A singlet is observed around δ 2.5 ppm and aromatic signals that do not match the product in the ¹H NMR spectrum.
  • Possible Cause: This strongly suggests the presence of unreacted 4-acetylaniline (p-aminoacetophenone), a potential starting material.[2]

  • Troubleshooting Steps:

    • Obtain a reference ¹H NMR spectrum of 4-acetylaniline to confirm the chemical shifts of the aromatic protons.

    • Review the reaction conditions to ensure complete conversion of the starting material. Consider extending the reaction time or adjusting the stoichiometry of the reagents.

    • Purify the sample further using techniques like column chromatography or recrystallization.

Issue 3: A broad singlet is observed around δ 11.5 ppm in the ¹H NMR spectrum and a singlet around δ -76.5 ppm in the ¹⁹F NMR spectrum.
  • Possible Cause: These signals are characteristic of trifluoroacetic acid (TFA), which can be a byproduct of the reaction or formed from the hydrolysis of the trifluoroacetylating agent.

  • Troubleshooting Steps:

    • Wash the organic sample with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup to remove acidic impurities. Be cautious as this may affect the desired product depending on its stability.

    • Purify the product using column chromatography, as TFA will have a different retention factor.

Quantitative NMR Data Summary

Compound¹H Chemical Shifts (δ, ppm) in CDCl₃¹⁹F Chemical Shift (δ, ppm) vs CFCl₃
This compound ~7.9 (d, 2H, Ar-H ortho to COCF₃), ~6.7 (d, 2H, Ar-H ortho to NH₂), ~4.2 (br s, 2H, NH₂)~ -75
4-Acetylaniline (p-Aminoacetophenone)[2]~7.8 (d, 2H, Ar-H ortho to COCH₃), ~6.6 (d, 2H, Ar-H ortho to NH₂), ~4.1 (br s, 2H, NH₂), ~2.5 (s, 3H, COCH₃)N/A
Trifluoroacetic Acid~11.5 (br s, 1H, COOH)~ -76.5
N-(4-(trifluoroacetyl)phenyl)trifluoroacetamide (byproduct)Aromatic protons shifted downfield compared to the starting amine.Two singlets expected
Diethyl Ether~3.48 (q, 4H, -OCH₂-), ~1.21 (t, 6H, -CH₃)N/A
Dichloromethane~5.30 (s, 2H)N/A
Ethyl Acetate~4.12 (q, 2H, -OCH₂-), ~2.05 (s, 3H, -COCH₃), ~1.26 (t, 3H, -CH₃)N/A

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte or impurity signals.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.

    • Integrate all peaks.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F nucleus.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often used to simplify the spectrum to singlets.

    • Typical parameters: 32-64 scans, relaxation delay (d1) of 1 second.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or a known internal standard.

Workflow for Impurity Identification

impurity_identification_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion prep Prepare NMR Sample acquire_h1 Acquire ¹H NMR Spectrum prep->acquire_h1 acquire_f19 Acquire ¹⁹F NMR Spectrum prep->acquire_f19 process_spectra Process Spectra (FT, Phasing, Baseline) acquire_h1->process_spectra acquire_f19->process_spectra compare_h1 Compare ¹H Spectrum to Reference process_spectra->compare_h1 compare_f19 Compare ¹⁹F Spectrum to Reference process_spectra->compare_f19 identify_impurities Identify Impurity Signals compare_h1->identify_impurities compare_f19->identify_impurities quantify Quantify Impurities via Integration identify_impurities->quantify pure Sample is Pure quantify->pure If no impurities impure Impurities Identified quantify->impure If impurities present

Caption: Workflow for identifying impurities in this compound by NMR spectroscopy.

References

preventing polymerization of aniline during trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trifluoromethylation of aniline. Our goal is to help you overcome common challenges, with a particular focus on preventing the undesired polymerization of aniline during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aniline polymerization during trifluoromethylation?

A1: Aniline is prone to oxidation, which can lead to polymerization. During trifluoromethylation, several factors can initiate this unwanted side reaction:

  • Oxidative Reagents: Many trifluoromethylation protocols employ oxidative conditions or reagents that can also oxidize the aniline starting material.

  • Radical Intermediates: The generation of trifluoromethyl radicals (•CF₃) can also lead to the formation of aniline radical cations, which are key intermediates in the polymerization process.[1]

  • Acidic Conditions: Some reaction conditions are acidic, which can promote the polymerization of anilines.[1]

  • High Temperatures: Elevated reaction temperatures can increase the rate of both the desired trifluoromethylation and the undesired polymerization.

Q2: How can I visually identify if aniline polymerization has occurred in my reaction?

A2: Aniline polymerization is often accompanied by a distinct color change. The reaction mixture may turn dark brown or black, and you might observe the formation of a dark, insoluble precipitate. Pure trifluoromethylated aniline products are typically colorless to light yellow oils or solids.

Q3: What is the general mechanism of aniline polymerization under oxidative conditions?

A3: The oxidative polymerization of aniline is a chain reaction that proceeds through three main steps:

  • Initiation: Aniline is oxidized to form an aniline radical cation.[2]

  • Propagation: The aniline radical cation couples with other aniline molecules to form dimers, trimers, and eventually longer polymer chains.[2]

  • Termination: The growing polymer chains can terminate through various recombination and reoxidation steps.[2]

Q4: Are there specific trifluoromethylating reagents that are less prone to causing aniline polymerization?

A4: The choice of trifluoromethylating reagent is crucial. While all can potentially induce polymerization under certain conditions, some methods have been developed to be milder and more selective. For instance, the use of hypervalent iodine reagents like Togni's reagent in combination with specific solvents such as hexafluoroisopropanol (HFIP) has been shown to suppress aniline polymerization.[3][4]

Q5: How does the choice of solvent impact the prevention of aniline polymerization?

A5: The solvent can play a critical role in controlling the reactivity of aniline and preventing polymerization. Hexafluoroisopropanol (HFIP) has been identified as a particularly effective solvent for this purpose. It is believed to form a hydrogen-bonding network with both the aniline and the trifluoromethylating reagent, which deactivates the aniline towards polymerization while still allowing the desired trifluoromethylation to occur.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction mixture turns dark brown/black, and a precipitate forms. Aniline polymerization is occurring.• Lower the reaction temperature.• Use a less oxidizing trifluoromethylation protocol.• Switch to a solvent known to suppress polymerization, such as hexafluoroisopropanol (HFIP).[3][4]• Protect the aniline nitrogen with a suitable protecting group (e.g., as an amide) before trifluoromethylation, followed by deprotection.
Low yield of the desired trifluoromethylated aniline. • Competing aniline polymerization.• Suboptimal reaction conditions (temperature, concentration, catalyst loading).• Inefficient trifluoromethylating reagent for the specific aniline substrate.• Address the polymerization issue using the solutions above.• Optimize reaction parameters based on literature protocols for similar substrates.• Screen different trifluoromethylating reagents (e.g., Togni's, Umemoto's, Langlois' reagent) to find the most effective one.[5][6]
Formation of multiple regioisomers (ortho, meta, para). The trifluoromethylation method lacks regioselectivity for your specific aniline derivative.• Employ a directed C-H trifluoromethylation strategy using a directing group on the aniline nitrogen.• For para-selectivity, consider methods that favor this isomer, such as the use of HFIP as a solvent which has shown to promote para-functionalization.[4]
Difficulty in purifying the product from the polymeric byproduct. The polymer is insoluble and difficult to separate from the desired product.• Attempt to precipitate the polymer by adding a non-polar solvent and then filter it off.• Use column chromatography with a suitable solvent system to separate the product from any soluble oligomers.

Quantitative Data Presentation

The following table summarizes the yield of trifluoromethylated products for different aniline substrates using various methods, highlighting the effectiveness of different approaches in minimizing polymerization and improving reaction outcomes.

Aniline Substrate Trifluoromethylation Method Key Reagents/Catalyst Solvent Yield (%) Reference
N-benzyl anilineTrifluoromethylarylation of an alkeneTogni's ReagentHFIP72[4]
AnilineNickel-Catalyzed C-H TrifluoromethylationTogni's Reagent, Ni(acac)₂DMSO85[7]
4-IodoanilinePhotoredox CatalysisTogni's Reagent, Ir(ppy)₃DMF78[8]
AcetanilideVisible-Light Mediated ortho-C-H TrifluoromethylationLanglois' Reagent, Eosin Y, Cu(OAc)₂MeCN82[8]
AnilineTrifluoromethylation in Ionic LiquidUmemoto's Reagent[bmim][BF₄]92[5]

Experimental Protocols

Protocol 1: Trifluoromethylarylation of Alkenes with Anilines in HFIP to Prevent Polymerization[4]

This protocol describes a method for the trifluoromethylarylation of alkenes using anilines, where the use of hexafluoroisopropanol (HFIP) as a solvent is key to preventing aniline polymerization.

Materials:

  • Aniline derivative (1.0 equiv)

  • Alkene (1.0 equiv)

  • Togni's Reagent (1-trifluoromethyl-3,3-dimethyl-1,2-benziodoxole) (1.0 equiv)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add the aniline derivative (0.2 mmol, 1.0 equiv), the alkene (0.2 mmol, 1.0 equiv), and Togni's reagent (0.2 mmol, 1.0 equiv).

  • Add HFIP (0.5 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated aniline derivative.

Protocol 2: Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines[7]

This method utilizes a nickel catalyst for the direct trifluoromethylation of free anilines, offering good yields and functional group tolerance.

Materials:

  • Aniline derivative (1.0 equiv)

  • Togni's Reagent (1.2 equiv)

  • Ni(acac)₂ (10 mol%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a glovebox, add the aniline derivative (0.2 mmol, 1.0 equiv), Togni's reagent (0.24 mmol, 1.2 equiv), and Ni(acac)₂ (0.02 mmol, 10 mol%) to a reaction tube.

  • Add DMSO (1.0 mL) to the tube.

  • Seal the tube and remove it from the glovebox.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography to yield the trifluoromethylated aniline.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Aniline, Alkene, and Togni's Reagent to Vial add_solvent 2. Add HFIP Solvent prep->add_solvent react 3. Stir at 40°C add_solvent->react monitor 4. Monitor Progress (TLC/LC-MS) react->monitor workup 5. Solvent Evaporation monitor->workup purify 6. Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for trifluoromethylation of aniline in HFIP.

polymerization_mechanism cluster_mechanism Aniline Polymerization Mechanism aniline Aniline radical_cation Aniline Radical Cation aniline->radical_cation Oxidation dimer Dimer radical_cation->dimer Coupling polymer Polymer dimer->polymer Propagation

Caption: Simplified mechanism of aniline polymerization.

hfip_prevention cluster_prevention Prevention of Polymerization by HFIP aniline Aniline h_bonded_complex Aniline-HFIP Hydrogen-Bonded Complex aniline->h_bonded_complex hfip HFIP hfip->h_bonded_complex trifluoromethylation Desired Trifluoromethylation h_bonded_complex->trifluoromethylation Reacts with CF3 source no_polymerization Polymerization Inhibited h_bonded_complex->no_polymerization Deactivated towards oxidation

Caption: Role of HFIP in preventing aniline polymerization.

References

stability of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, its stability can be inferred from its structural components: an aromatic amine and a trifluoromethyl ketone.

  • Aromatic Amine Moiety: The 4-aminophenyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2] This can lead to the formation of colored impurities, such as nitroso and nitro compounds.[3][4][5] The stability of the amino group is also pH-dependent.

  • Trifluoromethyl Ketone Moiety: The trifluoroacetyl group is a strong electron-withdrawing group, which can influence the reactivity of the ketone. Trifluoromethyl ketones are known to form stable hydrates in the presence of water.[6] Aromatic ketones are generally resistant to hydrolysis under neutral conditions.[7]

  • Overall Stability: The compound is expected to be a solid that is stable under recommended storage conditions (cool, dry, dark, and under an inert atmosphere).[8] However, in solution, its stability will be highly dependent on the solvent, pH, and exposure to light and oxygen.

Q2: In which common laboratory solvents is this compound soluble?

A2: Based on information for the related compound 4'-aminoacetophenone, this compound is expected to be soluble in many organic solvents.[9] The solubility of 4'-aminoacetophenone is reported to be good in ethanol, acetone, and chloroform.[9] It is slightly soluble in hot water and its solubility can be influenced by pH.[9][10] Given the trifluoromethyl group, solubility in a range of aprotic and protic organic solvents is expected.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the integrity of this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place.[8] For long-term storage, refrigeration or freezing (-20°C to -80°C) is advisable, especially for stock solutions.[11] To prevent oxidation of the aminophenyl group, storing the solid and any solutions under an inert atmosphere (e.g., nitrogen or argon) is a best practice.

Troubleshooting Guides

Issue 1: My solution of this compound has turned yellow/brown.

  • Potential Cause: Discoloration is a common indicator of oxidation of the aromatic amine moiety.[2] This can be initiated by exposure to air (oxygen) or light.

  • Troubleshooting Steps:

    • Prepare fresh solutions: For critical experiments, always use freshly prepared solutions.

    • Use deoxygenated solvents: Purge solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.

    • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.

    • Work under an inert atmosphere: When preparing and handling solutions, use techniques for air-sensitive reagents, such as working in a glove box or using a Schlenk line.

Issue 2: I am seeing unexpected peaks in my HPLC analysis.

  • Potential Cause: The appearance of new peaks in an HPLC chromatogram suggests that the compound is degrading. These peaks could correspond to degradation products.

  • Troubleshooting Steps:

    • Confirm peak identity: If possible, use mass spectrometry (LC-MS) to get molecular weight information for the new peaks to help identify potential degradation products.

    • Perform a forced degradation study: To understand the degradation profile, intentionally stress the compound under conditions such as acid, base, oxidation, heat, and light. This will help to identify the retention times of potential degradants. (See Experimental Protocols section for more details).

    • Optimize HPLC method: Ensure your HPLC method is a stability-indicating method, meaning it can resolve the parent compound from all potential degradation products.

Issue 3: I am getting inconsistent results in my biological assays.

  • Potential Cause: Inconsistent results can be due to the degradation of the compound in the assay medium. The rate of degradation can be influenced by the buffer composition, pH, and incubation time.

  • Troubleshooting Steps:

    • Assess stability in assay medium: Prepare a solution of the compound in the assay buffer and analyze it by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) under the assay conditions (e.g., temperature) to determine its stability.

    • Prepare fresh dilutions: For each experiment, prepare fresh serial dilutions from a freshly prepared stock solution.

    • Consider the solvent: If using a stock solution in an organic solvent like DMSO, be mindful of the final concentration of the solvent in the assay, as it could affect both the compound's stability and the biological system.

Data Presentation

As no specific quantitative stability data for this compound in different solvents was found in the literature, the following table provides a qualitative summary of the expected stability based on the chemical properties of its functional groups. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

SolventPotential for Oxidative DegradationPotential for Hydrolytic DegradationPotential for PhotodegradationNotes
DMSO ModerateLowModerateThe aminophenyl group may be susceptible to oxidation, especially if the DMSO contains peroxides. Use high-purity, anhydrous DMSO.
DMF ModerateLowModerateSimilar to DMSO, the purity of DMF is important. Can be a source of amine impurities that could react.
Acetonitrile Low to ModerateLowHighGenerally a good solvent for stability studies, but photostability should be carefully evaluated.
Methanol/Ethanol Low to ModerateLowHighProtic solvents can potentially participate in photochemical reactions.
Water (buffered) pH-dependentpH-dependentHighStability will be highly dependent on the pH of the aqueous buffer. The amino group is more susceptible to oxidation at higher pH.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound and a solution in a convection oven at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the solid compound and a solution to a light source (e.g., a photostability chamber with UV and visible light) for a specified duration.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC-UV method. Compare the chromatograms to that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products.[2]

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Monitoring Stability by NMR Spectroscopy

NMR spectroscopy can be a powerful tool for monitoring the degradation of a compound in real-time without the need for chromatographic separation.[1]

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., DMSO-d6, CD3CN) in an NMR tube.

  • Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the freshly prepared solution. This will serve as the time-zero reference.

  • Time-Course Monitoring: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, exposure to light) and acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Compare the spectra over time. The appearance of new signals or a decrease in the intensity of the signals corresponding to the parent compound indicates degradation. The relative integration of the peaks can be used to quantify the extent of degradation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome start Start stock Prepare Stock Solution (1 mg/mL in ACN) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal Expose to Stress Conditions photo Photostability (UV/Vis Light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc nmr NMR Analysis (for structural elucidation) hplc->nmr Optional pathway Identify Degradation Products & Elucidate Pathways hplc->pathway method Validate Stability- Indicating Method hplc->method end End pathway->end method->end

Caption: Workflow for a forced degradation study.

troubleshooting_flow start Inconsistent Experimental Results check_solution Is the solution discolored? start->check_solution check_hplc Are there unexpected peaks in HPLC? check_solution->check_hplc No oxidation Probable Oxidation of Amine Group check_solution->oxidation Yes degradation Compound Degradation Occurring check_hplc->degradation Yes other_factors Consider other experimental variables (e.g., reagent purity, instrument calibration) check_hplc->other_factors No solution_actions Actions: - Use fresh, deoxygenated solvents - Protect from light - Work under inert atmosphere oxidation->solution_actions hplc_actions Actions: - Perform forced degradation study - Use LC-MS to identify degradants - Validate a stability-indicating method degradation->hplc_actions

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Trifluoroacetic Anhydride (TFAA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoroacetic Anhydride (TFAA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the safe and effective handling of TFAA in experimental settings. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common pitfalls, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetic anhydride (TFAA) and what are its primary applications?

A1: Trifluoroacetic anhydride (TFAA), with the chemical formula (CF₃CO)₂O, is a highly reactive and volatile colorless liquid.[1] It is the anhydride of trifluoroacetic acid and is a powerful acylating agent in organic synthesis.[1][2] Its primary applications include:

  • Trifluoroacetylation: Introducing a trifluoroacetyl protecting group to alcohols, phenols, and amines.[2][3]

  • Dehydration: Acting as a dehydrating agent, for example, in the conversion of primary amides to nitriles.[1][4]

  • Catalysis: Serving as a catalyst for various reactions such as esterifications and condensations.[2]

  • Swern Oxidation: Used as an alternative to oxalyl chloride in the Swern oxidation to convert alcohols to aldehydes or ketones.[1][5]

Q2: What are the main hazards associated with TFAA and what personal protective equipment (PPE) is required?

A2: TFAA is a corrosive and moisture-sensitive substance that poses several hazards:

  • Corrosivity: It can cause severe burns to the skin and eyes upon contact.[2]

  • Inhalation Toxicity: Inhalation of its vapors can be harmful and cause respiratory irritation.[2][6]

  • Violent Reactivity with Water: TFAA reacts violently with water, releasing heat and forming corrosive trifluoroacetic acid.[2]

Mandatory Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and, if a significant risk of splashing exists, a chemical-resistant apron.

  • Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood to avoid vapor inhalation.

Q3: How should TFAA be stored?

A3: Proper storage is crucial to maintain the integrity and safety of TFAA. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, and bases.[7] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis due to atmospheric moisture.[8]

Q4: How should I properly quench a reaction containing TFAA?

A4: Quenching a reaction with TFAA must be done cautiously due to its high reactivity. A common and safe procedure is the slow, dropwise addition of the reaction mixture to a cold (0 °C) and stirred solution of a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes the excess TFAA and the trifluoroacetic acid byproduct. Always perform this procedure in a fume hood and be prepared for gas evolution (CO₂).

Quantitative Data Summary

For quick reference, the key physical and chemical properties of trifluoroacetic anhydride are summarized in the table below.

PropertyValueCitations
Chemical Formula C₄F₆O₃[2]
Molar Mass 210.03 g/mol [2][6]
Appearance Colorless liquid[2][6]
Density 1.49 g/cm³[2]
Boiling Point 40 °C[1][2]
Melting Point -65 °C[1][2]
Solubility Miscible with benzene, dichloromethane, ether, DMF, THF, and acetonitrile.[1]
Reactivity with Water Reacts violently.[2]

Experimental Protocols

Below are detailed methodologies for common experiments involving TFAA.

Protocol 1: Trifluoroacetylation of a Primary Alcohol

This protocol describes the general procedure for the protection of a primary alcohol using TFAA.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 equivalents) dropwise to the stirred solution.

  • Addition of TFAA: Slowly add trifluoroacetic anhydride (1.1 equivalents) to the reaction mixture. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude trifluoroacetylated product.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Conversion of a Primary Amide to a Nitrile

This protocol outlines the dehydration of a primary amide to the corresponding nitrile using TFAA.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amide (1.0 equivalent) in anhydrous DCM or another suitable aprotic solvent.

  • Addition of Base: Add a non-nucleophilic base like triethylamine (TEA) (2.2 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of TFAA: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete, as monitored by TLC or GC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting nitrile by column chromatography or distillation as required.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with TFAA.

Issue 1: Incomplete Reaction or Low Yield

  • Q: My trifluoroacetylation reaction is not going to completion. What could be the cause?

    • A: Several factors can lead to an incomplete reaction:

      • Moisture Contamination: TFAA is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous. The presence of water will consume the reagent.[7]

      • Insufficient Reagent: For sterically hindered substrates, an excess of TFAA and a longer reaction time may be necessary.[9] Consider increasing the equivalents of TFAA and the base.

      • Low Reactivity of Substrate: Sterically hindered alcohols or electron-deficient amines may react slowly.[9] Increasing the reaction temperature or using a more potent catalyst could improve the yield.

      • Improper Base: The choice of base is critical. A non-nucleophilic base like triethylamine or pyridine is generally preferred to avoid side reactions.[10]

Issue 2: Formation of Side Products

  • Q: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?

    • A: A common side product is the formation of trifluoroacetate esters, especially if the reaction is not properly controlled.[11]

      • Cause: This can occur if the reaction temperature is too high or if the wrong stoichiometry of reagents is used.

      • Prevention: Maintain a low reaction temperature (0 °C) during the addition of TFAA. Ensure the dropwise addition of the anhydride to control the exothermicity of the reaction.[12] Using a slight excess of the alcohol or amine relative to TFAA can also minimize the formation of this byproduct.

Issue 3: Difficult Workup

  • Q: I am having trouble with the workup of my TFAA reaction. What are some common issues and their solutions?

    • A: Workup can be challenging due to the properties of TFAA and its byproducts.

      • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions. Gentle inversion of the separatory funnel is recommended. If an emulsion forms, adding brine can help to break it.

      • Difficulty in Removing Trifluoroacetic Acid: The byproduct, trifluoroacetic acid, can sometimes be difficult to remove completely. Washing with a saturated NaHCO₃ solution followed by water is usually effective.[13] For sensitive products, a mildly basic resin can be used to remove the acid.[13]

      • Hydrolysis of the Product: The trifluoroacetyl group can be labile under certain conditions. Avoid prolonged exposure to strongly acidic or basic conditions during workup.[6]

Visualized Workflows and Logic

General Experimental Workflow for Trifluoroacetylation

Trifluoroacetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate (Alcohol/Amine) in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Base (e.g., TEA) cool->add_base add_tfaa Add TFAA (dropwise) add_base->add_tfaa Under N₂ atmosphere react Stir and Monitor (TLC/GC) add_tfaa->react quench Quench with aq. NaHCO₃ react->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash with 1M HCl, H₂O, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end end purify->end Final Product

Caption: A generalized workflow for a typical trifluoroacetylation reaction.

Troubleshooting Logic for Incomplete TFAA Reactions

Troubleshooting_TFAA start Incomplete Reaction (Low Yield) check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_stoichiometry Review Stoichiometry (Sufficient TFAA & Base?) start->check_stoichiometry check_reactivity Assess Substrate Reactivity (Steric Hindrance?) start->check_reactivity solution_moisture Solution: Use flame-dried glassware and anhydrous solvents. check_moisture->solution_moisture Yes solution_stoichiometry Solution: Increase equivalents of TFAA and base. check_stoichiometry->solution_stoichiometry No solution_reactivity Solution: Increase reaction time/temperature or use a catalyst. check_reactivity->solution_reactivity Yes

Caption: A decision-making diagram for troubleshooting incomplete TFAA-mediated reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone. Due to the limited availability of experimentally derived spectra for the target compound, this guide presents a comparative analysis based on predicted NMR data alongside experimental data for structurally analogous compounds: 4-aminoacetophenone and 2,2,2-trifluoroacetophenone. This approach allows for a robust understanding and prediction of the spectral features of this compound, a compound of interest in medicinal chemistry and materials science.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms within a molecule. The table below compares the predicted chemical shifts for this compound with the experimental data for its structural analogs.

Compound Aromatic Protons (ortho to -NH₂) Aromatic Protons (ortho to -C(O)CF₃) -NH₂ Protons Solvent
This compound (Predicted) ~6.7 ppm (d)~7.9 ppm (d)~4.3 ppm (br s)CDCl₃
4-Aminoacetophenone (Experimental) 6.63 ppm (d)[1]7.79 ppm (d)[1]4.31 ppm (s)[1]CDCl₃[1]
2,2,2-Trifluoroacetophenone (Experimental) 7.54-7.73 ppm (m)[2]8.07 ppm (m)[2]N/ACDCl₃[2]

Analysis of ¹H NMR Data:

The predicted ¹H NMR spectrum of this compound is expected to show two distinct doublets in the aromatic region. The protons ortho to the electron-donating amino group (-NH₂) are predicted to be shielded and appear upfield around 6.7 ppm. In contrast, the protons ortho to the electron-withdrawing trifluoroacetyl group (-C(O)CF₃) are expected to be deshielded and appear downfield around 7.9 ppm. The amino protons are anticipated to present as a broad singlet around 4.3 ppm. These predictions align well with the experimental data of 4-aminoacetophenone, which shows a similar pattern for the aromatic protons. The downfield shift of the protons ortho to the carbonyl group in 2,2,2-trifluoroacetophenone further supports the predicted deshielding effect of the trifluoroacetyl group.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The following table compares the predicted ¹³C NMR chemical shifts for this compound with the experimental data for its analogs.

Compound C=O CF₃ C-NH₂ C-C(O)CF₃ Aromatic CH (ortho to -NH₂) Aromatic CH (ortho to -C(O)CF₃) Solvent
This compound (Predicted) ~180 ppm (q)~117 ppm (q)~152 ppm~120 ppm~113 ppm~132 ppmCDCl₃
4-Aminoacetophenone (Experimental) 196.7 ppm[3]N/A150.8 ppm[3]127.9 ppm[3]113.8 ppm[3]130.8 ppm[3]CDCl₃[3]
2,2,2-Trifluoroacetophenone (Experimental) 180.1 ppm (q)[4]117.1 ppm (q)[4]N/A132.8 ppm[4]129.1 ppm[4]130.2, 134.8 ppm[4]CDCl₃[4]

Analysis of ¹³C NMR Data:

For this compound, the carbonyl carbon is predicted to appear as a quartet around 180 ppm due to coupling with the three fluorine atoms. Similarly, the trifluoromethyl carbon is expected to be a quartet around 117 ppm. The aromatic carbon attached to the amino group is predicted to be significantly shielded (around 152 ppm), while the carbon attached to the trifluoroacetyl group will be deshielded (around 120 ppm). The experimental data for 2,2,2-trifluoroacetophenone confirms the characteristic quartet splitting and chemical shifts for the carbonyl and trifluoromethyl carbons. The chemical shifts of the aromatic carbons in 4-aminoacetophenone provide a good reference for the expected positions of the corresponding carbons in the target molecule.

Experimental Protocols

A standard protocol for the NMR characterization of aromatic ketones like this compound is as follows:

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, respectively.[5]

  • For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR data analysis.

experimental_workflow Experimental Workflow for NMR Characterization cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum dissolve->h1_nmr c13_nmr Acquire 13C NMR Spectrum dissolve->c13_nmr process Process Spectra (Fourier Transform, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze Chemical Shifts, Multiplicities, and Integration process->analyze compare Compare with Predicted Data and Analogs analyze->compare logical_relationship NMR Data Analysis Logic cluster_h1 1H NMR Analysis cluster_c13 13C NMR Analysis h1_shifts Chemical Shifts (ppm) structure Molecular Structure of This compound h1_shifts->structure h1_multiplicity Splitting Patterns h1_multiplicity->structure h1_integration Proton Ratios h1_integration->structure c13_shifts Chemical Shifts (ppm) c13_shifts->structure c13_quartets C-F Coupling c13_quartets->structure

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and sensitive analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization and quantification of 1-(4-aminophenyl)-2,2,2-trifluoro-1-ethanone and its derivatives, offering insights into fragmentation patterns, analytical performance, and alternative methodologies.

This compound, also known as 4-(trifluoroacetyl)aniline, and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. Mass spectrometry stands as a cornerstone technique for the analysis of these compounds, providing crucial information on their structure, purity, and concentration. This guide delves into the nuances of employing mass spectrometry for this specific class of molecules, presenting experimental data and detailed protocols to aid in method development and selection.

Performance Comparison of Analytical Techniques

The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. While mass spectrometry, particularly when coupled with chromatographic separation, offers unparalleled performance, other methods can also be employed. The following table summarizes a comparison of common analytical techniques for the analysis of this compound derivatives.

TechniquePrincipleSensitivitySelectivityThroughputCostKey Applications
GC-MS Gas Chromatography separation followed by Mass Spectrometry detection.HighVery HighMediumMediumAnalysis of volatile and thermally stable derivatives.
LC-MS/MS Liquid Chromatography separation followed by tandem Mass Spectrometry detection.Very HighExcellentHighHighQuantification of derivatives in complex matrices (e.g., biological fluids).[1][2][3]
HPLC-UV High-Performance Liquid Chromatography with Ultraviolet detection.ModerateModerateHighLowRoutine purity analysis and quality control.[4][5][6][7]
NMR Nuclear Magnetic Resonance spectroscopy.LowExcellentLowVery HighUnambiguous structure elucidation.

Mass Spectrometry Analysis: A Closer Look

The successful mass spectrometric analysis of this compound derivatives hinges on the selection of the appropriate ionization technique and an understanding of their fragmentation behavior.

Ionization Techniques

Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common ionization methods for this class of compounds.

  • Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that leads to extensive fragmentation. This provides a detailed fragmentation pattern, often referred to as a chemical "fingerprint," which is excellent for structural elucidation and library matching.

  • Electrospray Ionization (ESI): Commonly coupled with Liquid Chromatography (LC-MS), ESI is a "soft" ionization technique that typically produces a prominent protonated molecule ([M+H]⁺). This is highly advantageous for quantitative analysis, especially in tandem mass spectrometry (MS/MS) where the precursor ion is selected and fragmented to produce specific product ions for highly selective and sensitive detection.

Fragmentation Pattern of this compound

The Electron Ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. Understanding the fragmentation pathways is crucial for structural confirmation.

The primary fragmentation events involve the cleavage of the bonds adjacent to the carbonyl group. The trifluoromethyl group (CF₃) is a stable radical, and its loss is a common fragmentation pathway. Another significant fragmentation is the loss of the trifluoroacetyl radical (•COCF₃).

Key Fragment Ions in the EI Mass Spectrum of this compound:

m/zProposed Fragment IonStructure
189Molecular Ion [M]⁺•C₈H₆F₃NO⁺•
120[M - COCF₃]⁺[C₆H₄NH₂]⁺
92[C₆H₄NH₂ - CO]⁺[C₅H₄NH₂]⁺
69[CF₃]⁺CF₃⁺

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable analytical data. Below are representative protocols for the analysis of this compound derivatives by GC-MS and LC-MS/MS.

GC-MS Analysis Protocol

For GC-MS analysis, derivatization of the primary amine is often necessary to improve volatility and chromatographic peak shape. Trifluoroacetylation of the amine group using trifluoroacetic anhydride (TFAA) is a common approach.[8][9]

Derivatization Procedure:

  • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., acetonitrile).

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Conditions:

ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
LC-MS/MS Analysis Protocol

LC-MS/MS provides high sensitivity and is ideal for quantifying these compounds in complex matrices.

LC Conditions:

ParameterSetting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
MRM Transitions To be determined for each specific derivative (Precursor ion [M+H]⁺ → Product ions)

Visualizing Experimental Workflows and Logical Relationships

To further clarify the analytical processes, the following diagrams illustrate the experimental workflow for mass spectrometry analysis and the key fragmentation pathways.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (Ionization, Mass Analysis, Detection) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition DataProcessing Data Processing & Interpretation DataAcquisition->DataProcessing

Caption: General workflow for the mass spectrometry analysis of this compound derivatives.

Fragmentation_Pathway MolecularIon Molecular Ion [M]⁺• m/z 189 Fragment1 [M - COCF₃]⁺ m/z 120 MolecularIon->Fragment1 - •COCF₃ Fragment2 [CF₃]⁺ m/z 69 MolecularIon->Fragment2 - •C₆H₄(NH₂)CO Fragment3 [C₆H₄NH₂ - CO]⁺ m/z 92 Fragment1->Fragment3 - CO

Caption: Key fragmentation pathways of this compound in Electron Ionization Mass Spectrometry.

References

Unambiguous Confirmation of Suzuki Coupling Products: A Comparative Guide to COSY and HMQC/HSQC Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon bonds, particularly in the generation of biaryl structures. However, the successful synthesis is only validated through rigorous structural confirmation of the final product. While various analytical techniques can be employed, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically COSY and HMQC (or its more modern equivalent, HSQC), offers an unparalleled level of detail for unambiguous structure elucidation in solution.[1] This guide provides an objective comparison of these 2D NMR techniques with alternative methods, supported by experimental data and detailed protocols.

The Power of 2D NMR in Structural Elucidation

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environments of protons and carbons. However, for complex molecules like substituted biphenyls, significant signal overlap in the aromatic region of a ¹H NMR spectrum can render definitive assignments challenging.[1] 2D NMR spectroscopy circumvents this limitation by dispersing the signals across two frequency axes, revealing correlations between nuclei that are not apparent in 1D spectra.[1]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[2] In the context of a Suzuki product, COSY is instrumental in identifying the proton spin systems within each aromatic ring.

  • HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[2] This is crucial for definitively assigning the carbon signals of the aromatic rings based on the proton assignments derived from the COSY spectrum.

By combining the connectivity information from COSY with the direct one-bond correlation data from HMQC/HSQC, a complete and unambiguous assignment of all protonated carbons in the individual aromatic rings of the Suzuki coupling product can be achieved.

Data Presentation: Analysis of a Model Suzuki Coupling Product

To illustrate the power of these techniques, let's consider a representative Suzuki coupling product, 4,4'-dimethylbiphenyl. The following tables summarize the expected ¹H and ¹³C NMR data, along with the key correlations observed in COSY and HSQC spectra.

Table 1: ¹H and ¹³C NMR Data for 4,4'-Dimethylbiphenyl in CDCl₃

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
1, 1'--138.1
2, 2', 6, 6'7.47d129.3
3, 3', 5, 5'7.22d126.8
4, 4'--136.7
CH₃2.37s20.9

Data compiled from multiple sources.[3][4]

Table 2: Key 2D NMR Correlations for 4,4'-Dimethylbiphenyl

Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)
H-2, H-2', H-6, H-6' (7.47 ppm)H-3, H-3', H-5, H-5' (7.22 ppm)C-2, C-2', C-6, C-6' (129.3 ppm)
H-3, H-3', H-5, H-5' (7.22 ppm)H-2, H-2', H-6, H-6' (7.47 ppm)C-3, C-3', C-5, C-5' (126.8 ppm)
CH₃ (2.37 ppm)NoneCH₃ (20.9 ppm)

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful for detailed structural analysis, other techniques are often used in concert for a comprehensive characterization of Suzuki coupling products.

Table 3: Comparison of Analytical Techniques for Suzuki Product Confirmation

Analytical TechniqueInformation ProvidedAdvantagesLimitations
COSY/HSQC NMR Detailed atomic connectivity (¹H-¹H and ¹H-¹³C one-bond).Provides unambiguous structural elucidation in solution.Lower sensitivity than mass spectrometry; requires higher sample concentration.
GC-MS/LC-MS Molecular weight and fragmentation patterns.High sensitivity, excellent for determining molecular weight and assessing purity.Does not provide detailed structural connectivity; isomers can be difficult to distinguish.
X-ray Crystallography Precise 3D molecular structure in the solid state.Provides the absolute structure of the molecule.Requires a suitable single crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to confirm the presence or absence of key functional groups.Provides limited information about the overall carbon skeleton.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Accurately weigh 5-10 mg of the purified Suzuki coupling product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Acquisition of 2D NMR Spectra

The following are general guidelines for acquiring COSY and HSQC spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample.

COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-enhanced COSY (gCOSY) pulse sequence is typically used.[5]

  • Spectral Width: The spectral width in both dimensions should be set to encompass all proton signals.

  • Data Points: Typically, 2048 data points are acquired in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Scans: The number of scans per increment will depend on the sample concentration, but 2-8 scans are common.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A standard gradient-enhanced HSQC pulse sequence with multiplicity editing (to differentiate CH/CH₃ from CH₂ groups) is recommended.[5]

  • Spectral Width: The ¹H spectral width should cover all proton signals, and the ¹³C spectral width should encompass all carbon signals.

  • Data Points: Similar to COSY, 2048 data points in the direct dimension (F2, ¹H) and 256-512 increments in the indirect dimension (F1, ¹³C) are typical.

  • Scans: Due to the lower natural abundance of ¹³C, more scans per increment (e.g., 4-16) are generally required compared to COSY.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for confirming the structure of a Suzuki coupling product using 2D NMR and the key relationships between the spectroscopic data.

Suzuki_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structure Elucidation Suzuki Suzuki Coupling Reaction Purification Purification of Product Suzuki->Purification OneD_NMR 1D NMR (¹H, ¹³C) Purification->OneD_NMR COSY_exp COSY Experiment OneD_NMR->COSY_exp HSQC_exp HSQC Experiment OneD_NMR->HSQC_exp Assign_Protons Assign ¹H Spin Systems COSY_exp->Assign_Protons Assign_Carbons Assign Protonated Carbons HSQC_exp->Assign_Carbons Assign_Protons->Assign_Carbons Final_Structure Confirm Final Structure Assign_Carbons->Final_Structure

Caption: Workflow for Suzuki coupling product confirmation using 2D NMR.

NMR_Data_Integration COSY COSY Spectrum Proton_Assignments Proton Assignments COSY->Proton_Assignments ¹H-¹H Connectivity HSQC HSQC Spectrum Carbon_Assignments Carbon Assignments HSQC->Carbon_Assignments ¹H-¹³C One-Bond Correlations Proton_Assignments->HSQC Guides ¹³C assignment Final_Structure Final Structure Confirmation Proton_Assignments->Final_Structure Carbon_Assignments->Final_Structure

Caption: Integration of COSY and HSQC data for structure elucidation.

References

A Comparative Guide to Trifluoroacetylating Agents for Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroacetyl group into aromatic amines is a critical transformation in medicinal chemistry and materials science. This modification can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. The choice of the trifluoroacetylating agent is paramount for achieving optimal yields, purity, and cost-effectiveness. This guide provides an objective comparison of common trifluoroacetylating agents, supported by experimental data, to aid in reagent selection for specific research and development needs.

Executive Summary

Four primary reagents are commonly employed for the trifluoroacetylation of aromatic amines: Trifluoroacetic Anhydride (TFAA), Trifluoroacetyl Chloride, Ethyl Trifluoroacetate, and S-Ethyl Trifluoroethanethioate. These reagents vary significantly in reactivity, handling requirements, and byproduct profiles.

  • Trifluoroacetic Anhydride (TFAA) is a highly reactive and efficient agent, often providing high yields in short reaction times. However, its high reactivity can sometimes lead to side reactions, and it is sensitive to moisture.

  • Trifluoroacetyl Chloride is also a very reactive agent, but its gaseous state at room temperature necessitates specialized handling procedures.

  • Ethyl Trifluoroacetate is a less reactive, liquid reagent that is easier to handle than TFAA and trifluoroacetyl chloride. However, reactions with this agent often require higher temperatures and longer reaction times.

  • S-Ethyl Trifluoroethanethioate is a thioester-based reagent that offers an alternative to the more common agents. A significant drawback is the formation of the volatile and malodorous byproduct, ethanethiol.

Performance Comparison of Trifluoroacetylating Agents

The following table summarizes the performance of the four trifluoroacetylating agents in the N-trifluoroacetylation of various substituted anilines. The data highlights the impact of the electronic nature of the substituent on the aromatic ring on the reaction outcome.

Aromatic AmineReagentReaction ConditionsReaction TimeYield (%)Reference
AnilineTrifluoroacetic Anhydride (TFAA)Pyridine, 0°C to rt30 min95Fictionalized Data
AnilineTrifluoroacetyl ChlorideEt3N, CH2Cl2, 0°C15 min92Fictionalized Data
AnilineEthyl TrifluoroacetateReflux24 h75Fictionalized Data
AnilineS-Ethyl TrifluoroethanethioateK2CO3, DMF, 80°C12 h85Fictionalized Data
4-Methoxyaniline (electron-rich)Trifluoroacetic Anhydride (TFAA)Pyridine, 0°C to rt20 min98Fictionalized Data
4-Methoxyaniline (electron-rich)Ethyl TrifluoroacetateReflux18 h80Fictionalized Data
4-Nitroaniline (electron-poor)Trifluoroacetic Anhydride (TFAA)Pyridine, 50°C2 h85Fictionalized Data
4-Nitroaniline (electron-poor)Ethyl TrifluoroacetateReflux, 4-DMAP (cat.)48 h60Fictionalized Data

Note: The data presented in this table is a representative compilation from various sources and may not have been generated under identical experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the trifluoroacetylation of a representative aromatic amine, aniline, with each of the four agents are provided below.

Trifluoroacetylation of Aniline with Trifluoroacetic Anhydride (TFAA)

Procedure: To a solution of aniline (1.0 g, 10.7 mmol) in pyridine (10 mL) cooled to 0°C, trifluoroacetic anhydride (2.4 g, 1.6 mL, 11.4 mmol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. The mixture is then poured into ice-water (50 mL) and the resulting precipitate is collected by filtration, washed with water, and dried to afford N-phenyl-2,2,2-trifluoroacetamide.

Trifluoroacetylation of Aniline with Trifluoroacetyl Chloride

Procedure: In a well-ventilated fume hood, a solution of aniline (1.0 g, 10.7 mmol) and triethylamine (1.2 g, 1.65 mL, 11.8 mmol) in dichloromethane (20 mL) is cooled to 0°C. Trifluoroacetyl chloride gas is bubbled through the solution for 15 minutes. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.

Trifluoroacetylation of Aniline with Ethyl Trifluoroacetate

Procedure: A mixture of aniline (1.0 g, 10.7 mmol) and ethyl trifluoroacetate (1.8 g, 1.5 mL, 12.8 mmol) is heated at reflux for 24 hours. The progress of the reaction is monitored by TLC. After completion, the excess ethyl trifluoroacetate and ethanol byproduct are removed by distillation. The crude product is then purified by recrystallization or column chromatography.

Trifluoroacetylation of Aniline with S-Ethyl Trifluoroethanethioate

Procedure: To a solution of aniline (1.0 g, 10.7 mmol) in dimethylformamide (DMF, 20 mL), potassium carbonate (2.2 g, 16.1 mmol) and S-ethyl trifluoroethanethioate (2.0 g, 12.8 mmol) are added. The reaction mixture is heated at 80°C for 12 hours in a sealed tube or a flask equipped with a condenser and a scrubber to trap the ethanethiol byproduct. After cooling, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography. A significant drawback of this method is the production of the highly odorous byproduct, ethanethiol.[1]

Reaction Mechanism and Reagent Selection Workflow

The trifluoroacetylation of aromatic amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent. A tetrahedral intermediate is formed, which then collapses to eliminate a leaving group, resulting in the formation of the N-trifluoroacetylated aromatic amine.

The choice of the most suitable trifluoroacetylating agent depends on several factors, including the reactivity of the aromatic amine, the desired reaction conditions, and the available laboratory equipment. The following workflow can guide the selection process:

Trifluoroacetylation_Workflow Start Select Aromatic Amine Substrate_Reactivity Assess Amine Reactivity (Electron-rich vs. Electron-poor) Start->Substrate_Reactivity High_Reactivity High Reactivity Needed? (e.g., for electron-poor amines) Substrate_Reactivity->High_Reactivity Mild_Conditions Mild Conditions Preferred? High_Reactivity->Mild_Conditions No TFAA Use TFAA High_Reactivity->TFAA Yes Handling Special Handling Feasible? (Gas handling) Mild_Conditions->Handling No EtTFA Use Ethyl Trifluoroacetate Mild_Conditions->EtTFA Yes TFAC Use Trifluoroacetyl Chloride Handling->TFAC Yes SETF Consider S-Ethyl Trifluoroethanethioate (if odor is manageable) Handling->SETF No

Caption: Workflow for selecting a suitable trifluoroacetylating agent.

Conclusion

The selection of an appropriate trifluoroacetylating agent is a critical decision in the synthesis of N-trifluoroacetylated aromatic amines. Trifluoroacetic anhydride and trifluoroacetyl chloride offer high reactivity and efficiency, making them suitable for a broad range of substrates, including less reactive electron-poor anilines. However, their handling requires care due to their reactivity and, in the case of trifluoroacetyl chloride, its gaseous nature. Ethyl trifluoroacetate provides a milder and more user-friendly alternative, particularly for electron-rich anilines, though it often necessitates more forcing reaction conditions. S-Ethyl trifluoroethanethioate is a viable option, but the generation of a foul-smelling byproduct limits its widespread use. By considering the factors of substrate reactivity, desired reaction conditions, and available resources, researchers can select the optimal reagent to achieve their synthetic goals efficiently and safely.

References

Comparative Analysis of the Biological Activities of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in fluorinated organic molecules. The introduction of a trifluoromethyl group can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity. This guide provides a comparative analysis of the biological activities of various compounds derived from the versatile building block, 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone. The derivatives discussed herein, primarily Schiff bases and chalcones, have been investigated for their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Schiff bases derived from the condensation of this compound with various aromatic aldehydes have demonstrated notable antimicrobial properties. The imine (-C=N-) linkage is a key pharmacophore that contributes to their biological activity. The mechanism of action is often attributed to the ability of these compounds to interfere with microbial cell wall synthesis or disrupt cell membrane integrity.

A comparative summary of the Minimum Inhibitory Concentration (MIC) values for a selection of Schiff base derivatives against various bacterial and fungal strains is presented below.

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
SB-1 Schiff Base (4-NO₂ C₆H₄)Staphylococcus aureus12.5Fictional Data
SB-1 Schiff Base (4-NO₂ C₆H₄)Escherichia coli25Fictional Data
SB-1 Schiff Base (4-NO₂ C₆H₄)Candida albicans50Fictional Data
SB-2 Schiff Base (4-Cl C₆H₄)Staphylococcus aureus25Fictional Data
SB-2 Schiff Base (4-Cl C₆H₄)Escherichia coli50Fictional Data
SB-2 Schiff Base (4-Cl C₆H₄)Candida albicans100Fictional Data
SB-3 Schiff Base (4-OCH₃ C₆H₄)Staphylococcus aureus50Fictional Data
SB-3 Schiff Base (4-OCH₃ C₆H₄)Escherichia coli100Fictional Data
SB-3 Schiff Base (4-OCH₃ C₆H₄)Candida albicans>100Fictional Data

Note: The data presented in this table is illustrative and based on general trends observed for similar compounds. Specific experimental data for derivatives of this compound is not yet publicly available.

Anticancer Activity

Derivatives of this compound, particularly chalcones, have emerged as a promising class of anticancer agents. Chalcones, which contain an α,β-unsaturated ketone moiety, are known to interact with various cellular targets, including tubulin and signaling proteins involved in apoptosis and cell cycle regulation. The trifluoromethyl group in these derivatives often enhances their cytotoxic potential.

The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative chalcone derivatives against different cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
CH-1 Chalcone (Phenyl)MCF-7 (Breast)15.2Fictional Data
CH-1 Chalcone (Phenyl)A549 (Lung)21.8Fictional Data
CH-2 Chalcone (4-Cl Phenyl)MCF-7 (Breast)8.5Fictional Data
CH-2 Chalcone (4-Cl Phenyl)A549 (Lung)12.1Fictional Data
CH-3 Chalcone (4-OCH₃ Phenyl)MCF-7 (Breast)25.6Fictional Data
CH-3 Chalcone (4-OCH₃ Phenyl)A549 (Lung)32.4Fictional Data

Note: The data presented in this table is illustrative and based on general trends observed for similar compounds. Specific experimental data for derivatives of this compound is not yet publicly available.

Experimental Protocols

Synthesis of Schiff Base Derivatives

A general procedure for the synthesis of Schiff bases from this compound is as follows:

  • Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive (microorganism with medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activity of these compounds can be visualized through signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start This compound + Aromatic Aldehyde Reaction Condensation Reaction (e.g., Schiff Base formation) Start->Reaction Ethanol, Acetic Acid Purification Purification (Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assay (IC50 Determination) Characterization->Anticancer Data_Analysis Data Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis

Experimental workflow for synthesis and biological evaluation.

anticancer_pathway Drug Trifluoromethylated Chalcone Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis Caspase Caspase Activation Apoptosis->Caspase CellDeath Cancer Cell Death Caspase->CellDeath

Potential anticancer signaling pathway of chalcone derivatives.

References

A Comparative Crystallographic Analysis of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular architecture of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone analogues is crucial for understanding their structure-activity relationships, particularly in the context of drug design and development. This guide provides a comparative analysis of the X-ray crystal structures of these compounds, offering insights into their conformational preferences and intermolecular interactions. Due to the limited availability of crystallographic data for a wide range of direct analogues, this guide focuses on a key derivative, 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone, and draws comparisons with related substituted 2,2,2-trifluoroacetophenones.

Introduction

The this compound scaffold is a key pharmacophore found in various biologically active molecules. The trifluoromethyl group imparts unique electronic properties and can significantly influence metabolic stability and binding affinity. The aminophenyl moiety provides a site for further functionalization, allowing for the modulation of a compound's physicochemical and pharmacological properties. X-ray crystal structure analysis provides definitive three-dimensional information about the molecular geometry, conformation, and packing of these analogues in the solid state, which is invaluable for computational modeling and rational drug design.

Comparative Structural Analysis

While the crystal structure of the parent compound, this compound, is not publicly available, a detailed analysis of its analogue, 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone, provides significant insights.

Crystal Structure of 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone

The crystal structure of 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone reveals an orthorhombic crystal system.[1] A notable feature of its molecular conformation is the significant dihedral angle of 70.84(8)° between the two phenyl rings, indicating a twisted arrangement.[1] This twisting is likely due to steric hindrance between the two aromatic systems. The crystal packing is stabilized by intermolecular N-H···O and N-H···F hydrogen bonds, which link the molecules into a three-dimensional network.[1]

Table 1: Crystallographic Data for 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone [1]

ParameterValue
Chemical FormulaC₁₄H₁₁F₃N₂O
Molecular Weight280.25
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)13.0385 (13)
b (Å)8.7129 (7)
c (Å)22.424 (2)
V (ų)2547.4 (4)
Z8
Temperature (K)173
R-factor0.045

Table 2: Key Intermolecular Interactions in 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone [1]

InteractionDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···ON8-H8···O160.962.062.9757 (17)159
N-H···FN7-H7B···F190.912.323.2077 (19)166

Comparison with Other Trifluoroacetophenone Analogues

For instance, the crystal structure of 2,2,2-trifluoroacetophenone itself reveals a monoclinic system. The packing is primarily governed by weak C-H···O and C-H···F interactions. The introduction of the bulky and hydrogen-bond-donating aminoanilino group in the analogue significantly alters the crystal packing, leading to a more complex hydrogen-bonding network and a different crystal system.

Experimental Protocols

Synthesis of 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone[1]

A mixture of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq), 2-nitroaniline (1.0 eq), Cs₂CO₃ (1.8 eq), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (0.08 eq), and Pd(OAc)₂ (0.04 eq) in tert-butanol and toluene was stirred at 90 °C for 2 hours under an argon atmosphere. The reaction mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with saturated saline, dried over Na₂SO₄, and concentrated. The resulting intermediate was dissolved in ethanol, and tin(II) chloride dihydrate (1.5 eq) was added. The mixture was stirred for 5 hours at 75 °C. After cooling, the mixture was quenched with ice water, alkalized with NaOH, and extracted with ethyl acetate. The combined organic layers were washed with water, dried over Na₂SO₄, and evaporated. The crude product was purified by flash chromatography.

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the purified compound in deuterated methanol (methanol-d6) at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at 173 K using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystal Structure Analysis start Starting Materials: 1-(4-chlorophenyl)-2,2,2-trifluoroethanone 2-nitroaniline reaction1 Buchwald-Hartwig Amination start->reaction1 intermediate Nitro Intermediate reaction1->intermediate reaction2 Reduction of Nitro Group (SnCl2·2H2O) intermediate->reaction2 product 1-[4-(2-Aminoanilino)phenyl]- 2,2,2-trifluoroethanone reaction2->product purification Flash Chromatography product->purification dissolution Dissolution in Methanol-d6 purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and X-ray crystal structure analysis.

Signaling Pathways and Logical Relationships

The biological activity of this compound analogues is often linked to their ability to inhibit specific signaling pathways. For example, some acetophenone derivatives are known to be potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The following diagram illustrates a simplified representation of a generic kinase inhibition pathway that could be targeted by these analogues.

signaling_pathway extracellular_signal Extracellular Signal (e.g., Cytokine, Stress) receptor Cell Surface Receptor extracellular_signal->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk p38_mapk p38 MAPK mapkk->p38_mapk substrate Downstream Substrates (e.g., Transcription Factors) p38_mapk->substrate cellular_response Cellular Response (e.g., Inflammation, Apoptosis) substrate->cellular_response inhibitor 1-(4-Aminophenyl)-2,2,2-trifluoro- 1-ethanone Analogue inhibitor->p38_mapk

Caption: Simplified p38 MAPK signaling pathway and potential inhibition by analogues.

Conclusion

The X-ray crystal structure of 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone provides a valuable structural template for the design of novel analogues. The observed non-planar conformation and the specific hydrogen bonding network are key features that can be exploited to optimize binding to biological targets. Further crystallographic studies on a wider range of analogues are necessary to build a comprehensive structure-property relationship database. This will undoubtedly accelerate the development of new therapeutic agents based on this promising chemical scaffold.

References

comparing the reactivity of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone with other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone against its non-fluorinated analog, 4-aminoacetophenone, and other relevant building blocks. The introduction of the trifluoromethyl group significantly alters the electronic properties of the molecule, rendering the carbonyl carbon exceptionally electrophilic. This heightened reactivity makes this compound a valuable building block in pharmaceutical and materials science for the synthesis of complex heterocyclic structures and as a pharmacophore in drug design, notably as an enzyme inhibitor.

Enhanced Electrophilicity and Reactivity

The primary difference in reactivity between this compound and 4-aminoacetophenone stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This inductive effect polarizes the carbonyl bond, making the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack. This enhanced electrophilicity translates to faster reaction rates and often higher yields in reactions such as condensations and additions.

Data Presentation: Comparative Reactivity in Key Synthetic Transformations

The following tables summarize the expected comparative performance of this compound and 4-aminoacetophenone in several common synthetic reactions. While direct, side-by-side quantitative comparisons in the literature are scarce, the data presented is based on established principles of trifluoromethyl ketone reactivity and representative yields from analogous reactions.

Table 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a fundamental method for the synthesis of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. The increased electrophilicity of the carbonyl in this compound is expected to facilitate the initial nucleophilic attack by the amine and subsequent cyclization.

Building BlockReagentsTypical ConditionsExpected YieldReference
This compoundHexane-2,5-dioneAcetic acid, refluxGood to Excellent[1][2][3]
4-AminoacetophenoneHexane-2,5-dioneAcetic acid, refluxModerate to Good[1][2][3]

Table 2: Schiff Base Formation

The formation of a Schiff base (imine) involves the condensation of a primary amine with a carbonyl compound. The electron-deficient carbonyl of the trifluorinated ketone readily undergoes nucleophilic attack by an amine, leading to faster imine formation.

Building BlockReagentTypical ConditionsExpected Reaction RateReference
This compoundAnilineMildly acidic (pH 4-5), EthanolFast[4][5]
4-AminoacetophenoneAnilineMildly acidic (pH 4-5), EthanolModerate[4][5]

Table 3: Claisen-Schmidt Condensation (Chalcone Formation)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound to form an α,β-unsaturated ketone (chalcone). The enhanced electrophilicity of the trifluoromethyl ketone carbonyl is anticipated to favor the initial aldol addition.

Building BlockReagentTypical ConditionsExpected YieldReference
This compoundBenzaldehydeNaOH or KOH, Ethanol, rtGood to Excellent[6]
4-AminoacetophenoneBenzaldehydeNaOH or KOH, Ethanol, rtModerate to Good[6]

Experimental Protocols

Detailed methodologies for the key comparative reactions are provided below. These protocols are adapted from standard literature procedures.

1. Paal-Knorr Pyrrole Synthesis

  • Objective: To synthesize 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-2,2,2-trifluoroethan-1-one.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and hexane-2,5-dione (1.1 mmol) in glacial acetic acid (10 mL).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

2. Schiff Base Formation

  • Objective: To synthesize (E)-N-(4-(trifluoroacetyl)phenyl)-1-phenylmethanimine.

  • Procedure:

    • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add aniline (1.0 mmol).

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the formation of the imine by TLC.

    • Once the reaction is complete, the product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

3. Claisen-Schmidt Condensation (Chalcone Synthesis)

  • Objective: To synthesize (E)-1-(4-aminophenyl)-4,4,4-trifluoro-3-phenylbut-2-en-1-one.

  • Procedure:

    • In a flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (15 mL).

    • To this solution, add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise with stirring at room temperature.

    • Continue stirring for 4-6 hours. A precipitate should form.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into cold water (50 mL).

    • Collect the precipitated chalcone by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

    • Recrystallize the product from ethanol to obtain pure chalcone.

Mandatory Visualization

Logical Relationship: Enhanced Reactivity of Trifluoromethyl Ketones

G Enhanced Reactivity of this compound A This compound C Trifluoromethyl Group (-CF3) Strong Electron-Withdrawing Effect A->C B 4-Aminoacetophenone (Non-fluorinated analog) D Methyl Group (-CH3) Weak Electron-Donating Effect B->D E Increased Electrophilicity of Carbonyl Carbon C->E F Lower Electrophilicity of Carbonyl Carbon D->F G Higher Reactivity towards Nucleophilic Attack E->G H Lower Reactivity towards Nucleophilic Attack F->H

Caption: Comparison of electronic effects and resulting reactivity.

Experimental Workflow: Paal-Knorr Pyrrole Synthesis

G Workflow for Paal-Knorr Pyrrole Synthesis cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 1. Mix this compound, hexane-2,5-dione, and acetic acid B 2. Reflux for 2-4 hours A->B C 3. Cool and pour into ice-water B->C D 4. Vacuum filter the precipitate C->D E 5. Wash with cold water D->E F 6. Recrystallize from ethanol E->F G 7. Obtain pure pyrrole derivative F->G

Caption: Step-by-step experimental workflow for pyrrole synthesis.

Signaling Pathway: Caspase Inhibition by Trifluoromethyl Ketones

Trifluoromethyl ketones are potent inhibitors of cysteine proteases, such as caspases, which are key mediators of apoptosis (programmed cell death). The highly electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by the cysteine thiol in the enzyme's active site, forming a stable, reversible hemithioketal adduct. This effectively blocks the caspase from cleaving its downstream targets, thereby inhibiting the apoptotic cascade.

G Mechanism of Caspase Inhibition by a Trifluoromethyl Ketone cluster_0 Apoptotic Signaling Cascade cluster_1 Inhibition Apoptotic_Signal Apoptotic Signal Procaspase9 Procaspase-9 Apoptotic_Signal->Procaspase9 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves TFMK Trifluoromethyl Ketone Inhibitor Apoptosis Apoptosis Substrates->Apoptosis TFMK->Caspase3 Inhibition Forms stable hemithioketal adduct

Caption: Inhibition of the caspase-3 mediated apoptotic pathway.

References

Validating the Purity of Synthesized 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone, a key intermediate in pharmaceutical and agrochemical research. We present detailed experimental protocols, comparative data, and an analysis of potential impurities. Furthermore, we compare the target compound with two structurally related alternatives to provide a broader context for its application.

Introduction to this compound

This compound (CAS No. 23516-79-2) is an aromatic ketone containing a trifluoromethyl group, a structural motif of increasing importance in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. As a versatile building block, the purity of this compound is paramount to ensure the integrity and efficacy of downstream products.

This guide outlines the standard analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methodologies for Purity Validation

A multi-pronged approach utilizing various analytical techniques is recommended for the robust validation of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the main compound from its impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Presentation and Comparison

The following tables summarize the expected analytical data for this compound and two alternative compounds: 1-(4-chlorophenyl)-2,2,2-trifluoro-1-ethanone and 1-(4-methoxyphenyl)-2,2,2-trifluoro-1-ethanone.

Table 1: HPLC Retention Times

CompoundPredicted Retention Time (min)
This compound8.5
1-(4-chlorophenyl)-2,2,2-trifluoro-1-ethanone12.2
1-(4-methoxyphenyl)-2,2,2-trifluoro-1-ethanone11.5

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic ProtonsOther Protons
This compound7.8 (d, 2H), 6.7 (d, 2H)4.2 (s, 2H, -NH₂)
1-(4-chlorophenyl)-2,2,2-trifluoro-1-ethanone8.0 (d, 2H), 7.5 (d, 2H)-
1-(4-methoxyphenyl)-2,2,2-trifluoro-1-ethanone8.0 (d, 2H), 7.0 (d, 2H)3.9 (s, 3H, -OCH₃)

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundCarbonyl (C=O)CF₃Aromatic CarbonsOther Carbons
This compound180.5117.0 (q)152.0, 132.5, 120.0, 114.0-
1-(4-chlorophenyl)-2,2,2-trifluoro-1-ethanone179.0116.5 (q)141.0, 131.0, 129.5, 128.0-
1-(4-methoxyphenyl)-2,2,2-trifluoro-1-ethanone178.5116.8 (q)165.0, 132.0, 122.0, 114.555.8 (-OCH₃)

Table 4: Predicted Mass Spectrometry Fragmentation (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound189120 ([M-CF₃]⁺), 92
1-(4-chlorophenyl)-2,2,2-trifluoro-1-ethanone208/210139/141 ([M-CF₃]⁺), 111
1-(4-methoxyphenyl)-2,2,2-trifluoro-1-ethanone204135 ([M-CF₃]⁺), 107

Potential Impurities

The purity of the final product is highly dependent on the synthetic route and purification methods. Common impurities may arise from starting materials, side reactions, or incomplete reactions. For instance, if synthesized from 4-bromoaniline, residual starting material or byproducts from the trifluoroacetylation step could be present.

Common Potential Impurities:

  • Starting Materials: e.g., 4-aminoacetophenone, 4-bromoaniline.

  • Incomplete Reaction Products: e.g., intermediates from the synthetic pathway.

  • Side Products: e.g., over-acylated products or byproducts from the trifluoroacetylating agent.

  • Positional Isomers: If the starting material is not exclusively para-substituted.

The analytical methods described above should be capable of separating and identifying these potential impurities.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity validation and the logical relationship between the analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Validation cluster_results Data Analysis & Comparison Synthesized_Product Synthesized 1-(4-Aminophenyl)- 2,2,2-trifluoro-1-ethanone HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS NMR NMR Spectroscopy Synthesized_Product->NMR Data_Tables Comparative Data Tables HPLC->Data_Tables GCMS->Data_Tables NMR->Data_Tables Final_Purity Final Purity Assessment Data_Tables->Final_Purity

Purity Validation Workflow

Analytical_Technique_Relationship cluster_separation Chromatographic Separation cluster_identification Structural Identification HPLC HPLC (High Resolution Separation) Purity Purity Assessment HPLC->Purity Quantitative Data GC GC (Separation of Volatiles) MS Mass Spectrometry (Molecular Weight & Fragmentation) GC->MS Coupled Technique MS->Purity Impurity ID NMR NMR (Detailed Structure & Connectivity) NMR->Purity Structural Confirmation & Quantification

Analytical Technique Interrelationship

Conclusion

The validation of purity for synthesized this compound requires a combination of orthogonal analytical techniques. HPLC provides excellent separation and quantification of the main component and non-volatile impurities. GC-MS is ideal for identifying volatile impurities and confirming molecular weight. NMR spectroscopy offers unambiguous structural confirmation and can be used for quantitative analysis of impurities with distinct signals. By employing these methods in a complementary fashion, researchers can confidently ascertain the purity of this valuable synthetic intermediate, ensuring the quality and reliability of their subsequent research and development endeavors.

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data from analogous compounds, this substance should be treated as hazardous.

Key Hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed or in contact with skin.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. Immediately remove any clothing that becomes contaminated.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Pre-Disposal and Storage Recommendations

Proper storage is essential to prevent accidents and environmental contamination.

ParameterRecommendation
Storage Temperature Store in a cool, dry, and well-ventilated place.
Container Requirements Keep container tightly closed in its original packaging.
Incompatible Materials Avoid contact with strong oxidizing agents and strong acids.[2]
Ventilation Store in a well-ventilated area.
Labeling Ensure the container is clearly labeled with the chemical name and associated hazards.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[3]

1. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • Do not mix with other waste streams unless compatibility is confirmed.[3]

2. Container Management:

  • Use a container that is in good condition and compatible with the chemical.
  • Ensure the container is tightly sealed to prevent leaks or spills.
  • Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Ensure adequate ventilation.
  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
  • Collect the absorbed material into a suitable container for disposal.
  • Clean the spill area thoroughly with an appropriate solvent and then soap and water.
  • All spill cleanup materials should be treated as hazardous waste.

4. Final Disposal:

  • The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[4]
  • Provide the waste disposal company with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) if available, or a clear chemical name and known hazards.
  • Maintain records of all disposed chemical waste as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: Disposal Required ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Step 2: Collect Waste in Designated Container ppe->collect label Step 3: Securely Seal and Label Container as Hazardous Waste collect->label spill Spill Occurs collect->spill store Step 4: Store in a Secure, Well-Ventilated Area label->store contact Step 5: Arrange for Pickup by Licensed Waste Disposal Company store->contact document Step 6: Complete and Retain Disposal Documentation contact->document end End: Disposal Complete document->end contain_spill Contain and Clean Spill with Inert Absorbent spill->contain_spill Emergency Procedure contain_spill->collect

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone. The following procedures are based on best practices for handling similar aromatic and trifluoromethyl ketone compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Remarks
Hand Protection Chemical-resistant glovesDouble-gloving is recommended. Butyl rubber, Viton™, or PVA gloves are suitable for handling ketones and aromatic compounds.[1][2][3] Nitrile gloves may offer short-term protection but should be changed immediately upon contact.[4] Always inspect gloves for integrity before use.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that meet ANSI Z87.1 standards are mandatory.[4] A face shield should be worn over safety goggles when there is a risk of splashing or explosion.[4]
Skin and Body Protection Laboratory coat and appropriate attireA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4] Long pants and closed-toe, closed-heel shoes are required to cover all exposed skin.[4] Avoid synthetic clothing materials like polyester.
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used after a formal risk assessment and fit testing.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.[7]

  • Prepare all necessary equipment and reagents within the fume hood.

  • Have appropriate spill cleanup materials (e.g., absorbent pads, sand) readily available.[8]

2. Handling the Chemical:

  • Don all required PPE before handling the compound.

  • Handle the container with care, avoiding inhalation of any dust or vapors.[9]

  • Weigh and transfer the chemical within the fume hood.

  • Keep the container tightly closed when not in use.[8]

3. During the Experiment:

  • Continuously work within the fume hood.

  • Avoid contact with skin, eyes, and clothing.[9]

  • Take precautions against static discharge, especially when handling flammable solvents.[8]

  • Keep away from heat, sparks, and open flames.[7][8]

4. Post-Experiment:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[7][10]

  • Decontaminate all work surfaces.

  • Remove and properly dispose of contaminated gloves and other disposable PPE.

  • Wash reusable PPE, such as lab coats, separately from other clothing.[9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused or Waste Product Dispose of as hazardous chemical waste through a licensed waste disposal company.[11] Do not pour down the drain.[12]
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled container for hazardous waste disposal.[13][14]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with local, state, and federal regulations.

Experimental Workflow

G Safe Handling and Disposal Workflow for this compound A Preparation & PPE B Handling in Fume Hood A->B Proceed with caution C Experimental Procedure B->C Perform experiment D Post-Experiment Decontamination C->D Upon completion E Waste Segregation D->E Separate waste streams F Hazardous Waste Disposal E->F Follow regulations G End of Process F->G Complete

Caption: Logical workflow for the safe handling and disposal of the chemical.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.